molecular formula C33H42O19 B7802988 Troxerutin CAS No. 55965-63-4

Troxerutin

Cat. No.: B7802988
CAS No.: 55965-63-4
M. Wt: 742.7 g/mol
InChI Key: IYVFNTXFRYQLRP-VVSTWUKXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Troxerutin, also known as Vitamin P4, is a semi-synthetic flavonoid derived from rutin and isolated from the Japanese pagoda tree ( Sophora japonica ) . It is recognized for its vasoprotective properties and is a subject of research for conditions related to vascular dysfunction and oxidative stress . Its primary mechanisms of action include potent antioxidant activity, which protects cells from free radical damage, and anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . Furthermore, it enhances the integrity of vascular endothelial cells, improving vascular permeability and reducing the risk of edema . Research indicates potential in modulating platelet function, which may reduce the risk of thrombosis . Key research applications focus on chronic venous insufficiency (CVI), where it may alleviate symptoms like heavy legs and edema, as well as symptomatic treatment of hemorrhoids, often in combination with other agents like Ginkgo biloba and Heptaminol . Other areas of investigation include diabetic angiopathy and retinopathy, post-traumatic edema, and varicose veins . The compound is supplied as a high-purity, white to almost-white powder that complies with current pharmacopoeial standards (EP) and is manufactured under strict GMP guidelines . It is available in various formulations for research, including capsules and topical gels . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVFNTXFRYQLRP-VVSTWUKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045929
Record name Troxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7085-55-4, 55965-63-4
Record name Troxerutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7085-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxerutin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venoruton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxerutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Troxerutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROXERUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Troxerutin's Mechanism of Action in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, exerts significant protective effects on endothelial cells through a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, focusing on its anti-inflammatory, antioxidant, and vasoprotective properties. Through the modulation of key signaling cascades, including the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR)/Vascular Endothelial Growth Factor (VEGF), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, this compound mitigates endothelial dysfunction, a critical factor in the pathogenesis of various vascular diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound's efficacy in endothelial cells stems from its ability to influence several critical cellular processes:

  • Anti-inflammatory Effects: this compound has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, key mediators in the inflammatory cascade that contributes to endothelial injury.[1][2] By inhibiting the NF-κB signaling pathway, this compound reduces the recruitment and adhesion of inflammatory cells to the endothelium.[1][3]

  • Antioxidant Properties: A primary mechanism of this compound is its potent antioxidant activity. It directly scavenges free radicals and inhibits oxidative stress, thereby protecting vascular endothelial cells from oxidative damage.[2] Furthermore, this compound enhances the endogenous antioxidant defense system by activating the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.

  • Vasoprotective and Vasopermeability-Modulating Effects: this compound strengthens the endothelial lining of blood vessels, reinforcing their structure and regulating permeability. This action is crucial for preventing edema and maintaining tissue homeostasis. A key aspect of its vasoprotective effect is the modulation of the PKCβII/HuR/VEGF pathway, which plays a pivotal role in neoangiogenesis and vascular permeability, particularly in pathological conditions like diabetic retinopathy.

Key Signaling Pathways Modulated by this compound

Inhibition of the PKCβII/HuR/VEGF Pathway

Under hyperglycemic conditions, the activation of PKCβII leads to an increase in the expression of VEGF via the mRNA-binding protein HuR. VEGF is a potent mediator of neovascularization and increased vascular permeability. This compound has been demonstrated to counteract the hyperglycemia-induced upregulation of this entire cascade, representing a key mechanism for its therapeutic effects in conditions like diabetic retinopathy.

cluster_0 Hyperglycemia-Induced Signaling cluster_1 This compound Intervention Hyperglycemia Hyperglycemia PKCbII PKCβII Activation Hyperglycemia->PKCbII HuR HuR Activation PKCbII->HuR VEGF Increased VEGF Expression HuR->VEGF Permeability Increased Vascular Permeability & Neoangiogenesis VEGF->Permeability This compound This compound This compound->PKCbII Inhibits cluster_0 Pro-inflammatory Signaling cluster_1 This compound Intervention Stimuli Inflammatory Stimuli IKKb IKKβ Stimuli->IKKb NFkB NF-κB Activation (p65 Nuclear Translocation) IKKb->NFkB Gene_Expression ↑ Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α, VCAM-1, ICAM-1) NFkB->Gene_Expression This compound This compound This compound->IKKb Inhibits cluster_0 Antioxidant Response cluster_1 This compound Intervention Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Nuclear Translocation Oxidative_Stress->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection This compound This compound This compound->Nrf2 Promotes Start Start: Seed Endothelial Cells Culture Culture Cells (37°C, 5% CO₂) Start->Culture Stimulate Apply Stimulus (e.g., High Glucose, PMA) Culture->Stimulate Treat Treat with this compound Stimulate->Treat Incubate Incubate for Specified Duration Treat->Incubate Analyze Analyze Cellular Response (e.g., Western Blot, ELISA, PCR) Incubate->Analyze

References

Troxerutin: A Multifaceted Flavonoid for Neuroprotection in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is emerging as a significant candidate in the field of neurotherapeutics.[1][2] Abundantly found in natural sources like tea, coffee, and various vegetables, this compound has garnered attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] Its high water solubility and ability to cross the blood-brain barrier make it a promising agent for targeting the complex pathologies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and key signaling pathways associated with this compound's neuroprotective effects.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress and inflammation, which are central to the pathogenesis of many neurodegenerative disorders.

  • Antioxidant Activity: this compound effectively combats oxidative stress by reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation. Concurrently, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPx). This dual action helps preserve neuronal integrity against oxidative damage.

  • Anti-inflammatory Effects: The compound significantly downregulates the nuclear factor κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).

  • Anti-Apoptotic Function: this compound modulates the expression of key proteins involved in programmed cell death. It has been shown to increase the levels of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and caspases (-3 and -9).

  • Cholinergic System Modulation: In models of Alzheimer's disease, this compound has been found to reduce the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound helps to restore cholinergic function, which is crucial for learning and memory.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize key quantitative findings from preclinical studies, demonstrating the impact of this compound on various biomarkers of neurodegeneration.

Table 1: Effects of this compound on Oxidative Stress Markers in Alzheimer's Disease Models

ParameterAnimal ModelTreatment GroupResultReference
MDA Level Aβ (1-42)-injected RatThis compound (300 mg/kg)Significantly decreased hippocampal MDA levels compared to Aβ-injected group.
SOD Activity Aβ (1-42)-injected RatThis compound (300 mg/kg)Significantly increased hippocampal SOD activity.
GPx Activity Aβ (1-42)-injected RatThis compound (300 mg/kg)Significantly increased hippocampal GPx activity.
AChE Activity Aβ (1-42)-injected RatThis compound (300 mg/kg)Significantly attenuated acetylcholinesterase activity in the hippocampus.

Table 2: Effects of this compound in Parkinson's Disease and Neuroinflammation Models

ParameterAnimal ModelTreatment GroupResultReference
MDA Level 6-OHDA-lesioned Rat (PD Model)This compound (150 mg/kg/day)Reduced striatal MDA levels.
ROS Levels 6-OHDA-lesioned Rat (PD Model)This compound (150 mg/kg/day)Reduced striatal reactive oxygen species.
Apomorphine-induced Rotations 6-OHDA-lesioned Rat (PD Model)This compound (150 mg/kg/day)Mitigated motor asymmetry.
TNF-α Levels LPS-induced Inflammation (Mouse)This compound (10, 20, 40 mg/kg)Reduced brain TNF-α levels compared to the negative control.
IL-6 Levels LPS-induced Inflammation (Mouse)This compound (10, 20, 40 mg/kg)Reduced brain IL-6 levels compared to the negative control.

Key Signaling Pathways Modulated by this compound

This compound's neuroprotective actions are mediated through the modulation of several critical intracellular signaling pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental cell survival pathway that is often dysregulated in neurodegenerative diseases. This compound has been shown to activate this pathway, promoting neuronal survival and mitigating apoptotic cell death. Activation of Akt leads to the phosphorylation and inactivation of downstream pro-apoptotic targets, thereby enhancing neuroprotection.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax / Caspases (Pro-apoptotic) Akt->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound activates the PI3K/Akt pathway to promote neuronal survival.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like SOD and GPx, bolstering the cell's defense against oxidative damage.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, GPx, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound promotes Nrf2 nuclear translocation to activate antioxidant genes.

Experimental Protocols: A Methodological Overview

The neuroprotective properties of this compound have been validated through various in vivo and in vitro experimental models. Below are representative protocols derived from the literature.

In Vivo Model: Amyloid-Beta Induced Alzheimer's Disease in Rats

This protocol outlines a common method for inducing an Alzheimer's-like pathology in rats to test the efficacy of neuroprotective compounds.

  • Animal Model: Male Wistar rats (typically 250-300g) are used.

  • Induction of Pathology: Alzheimer's-like pathology is induced by a single intracerebroventricular (ICV) injection of aggregated amyloid-beta 1-42 (Aβ1-42) peptide (e.g., 5 nmol/5 µl) into the lateral ventricle. A sham group receives an equivalent volume of vehicle (e.g., sterile saline).

  • This compound Administration: Following the Aβ1-42 injection, rats are treated with this compound, typically administered daily via oral gavage. A common dosage is 300 mg/kg, administered for a period of 14 days.

  • Behavioral Testing: Spatial learning and memory are often assessed using the Morris Water Maze test, performed after the treatment period.

  • Biochemical Analysis: After behavioral testing, animals are euthanized, and brain tissue (specifically the hippocampus) is collected. Levels of MDA, SOD, GPx, and AChE activity are quantified using ELISA kits.

  • Histological Analysis: Apoptosis in the dentate gyrus of the hippocampus is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A1 Animal Acclimation (Male Wistar Rats) A2 ICV Injection (Aβ 1-42 or Vehicle) A1->A2 B1 Daily this compound Admin (e.g., 300 mg/kg, 14 days) A2->B1 C1 Behavioral Testing (Morris Water Maze) B1->C1 C2 Tissue Collection (Hippocampus) C1->C2 C3 Biochemical Assays (ELISA for MDA, SOD, etc.) C2->C3 C4 Histological Staining (TUNEL for Apoptosis) C2->C4

Caption: A typical experimental workflow for evaluating this compound in an AD rat model.

In Vivo Model: 6-OHDA-Induced Parkinson's Disease in Rats

This model is widely used to study Parkinson's disease and assess the potential of therapeutic agents to protect dopaminergic neurons.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Pathology: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the striatum. This selectively destroys dopaminergic neurons, mimicking a key feature of Parkinson's disease.

  • This compound Administration: Pre-treatment with this compound (e.g., 150 mg/kg/day, intraperitoneally) for one week prior to the 6-OHDA lesion is a common protocol to assess its protective effects.

  • Motor Function Assessment: Motor asymmetry, a hallmark of unilateral dopamine depletion, is evaluated using the apomorphine-induced rotation test. Other tests like the narrow beam task can assess motor coordination.

  • Biochemical Analysis: Striatal tissue is analyzed for markers of oxidative stress (MDA, ROS) and astrogliosis (GFAP).

  • Immunohistochemistry: The loss of dopaminergic neurons in the substantia nigra is quantified by staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

Conclusion and Future Directions

The body of preclinical evidence strongly supports the neuroprotective potential of this compound for neurodegenerative diseases. Its ability to simultaneously target oxidative stress, inflammation, and apoptosis through multiple signaling pathways makes it a compelling therapeutic candidate. While animal studies have been promising, robust clinical trials in human subjects are necessary to confirm these neuroprotective effects and establish effective dosages and long-term safety profiles. Future research should also focus on optimizing drug delivery systems to enhance its bioavailability within the central nervous system and exploring its efficacy in combination with other therapeutic agents. The multifaceted nature of this compound provides a solid foundation for its further development as a disease-modifying therapy for Alzheimer's, Parkinson's, and other related neurodegenerative disorders.

References

In Vitro Anti-inflammatory Effects of Troxerutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troxerutin, a trihydroxyethylated derivative of the natural bioflavonoid rutin, has demonstrated significant anti-inflammatory properties across a multitude of in vitro studies.[1][2] This technical guide provides an in-depth analysis of its molecular mechanisms, a compilation of quantitative data from various experimental models, and detailed protocols for key assays. The evidence highlights this compound's multi-target approach to inflammation modulation, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway and the concurrent activation of the protective Nrf2/HO-1 antioxidant response pathway.[3] Its ability to suppress the production of key inflammatory mediators, such as pro-inflammatory cytokines and enzymes like COX-2, in diverse cell types establishes it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways and directly inhibiting inflammatory enzymes.

Modulation of Key Signaling Pathways

1.1.1 Inhibition of the Nuclear Factor-kappa B (NF-κB) Pathway The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been consistently shown to inhibit this pathway. It blocks the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its downstream targets, including TNF-α, IL-6, and COX-2.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive p65/p50 (Inactive NF-κB) IkBa->NFkB_inactive NFkB_active p65/p50 (Active NF-κB) IkBa->NFkB_active Degrades & Releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

1.1.2 Activation of the Nrf2/HO-1 Antioxidant Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage which is often linked to inflammation. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1).

This compound promotes the activation of this protective pathway. It facilitates the nuclear translocation of Nrf2, leading to increased expression of HO-1 and other antioxidant enzymes. This dual action of suppressing pro-inflammatory signals while simultaneously boosting anti-inflammatory and antioxidant defenses is a key feature of its mechanism.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Nrf2_active Nrf2 Stress->Nrf2_active Induces Release Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequesters Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation This compound This compound This compound->Nrf2_active Promotes Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

1.1.3 Other Signaling Pathways

  • MAPK Pathway: this compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), which are also involved in the inflammatory cascade.

  • NLRP3 Inflammasome: Studies indicate that this compound can decrease the expression of the NLRP3 inflammasome, a multi-protein complex that triggers the activation of highly pro-inflammatory cytokines like IL-1β.

Direct Enzyme Inhibition

In specific models of inflammation, such as in TNFα-stimulated 3T3-L1 adipocytes, this compound has been shown to directly inhibit elastase activity. This inhibition contributes to its anti-inflammatory effects in tissues where elastase plays a significant pathological role.

Quantitative Effects of this compound on Inflammatory Markers

The efficacy of this compound has been quantified in numerous studies. The following tables summarize its effects on key inflammatory markers in various in vitro models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Cell Model Inflammatory Stimulus This compound Concentration Cytokine Measured Outcome Reference(s)
BV2 Microglia Lipopolysaccharide (LPS) 20, 40, 80 µM TNF-α, IL-6, IL-1β Dose-dependent decrease in protein and mRNA expression
3T3-L1 Adipocytes Tumor Necrosis Factor α (TNFα) 10, 20, 40 µM TNF-α, IL-6, MCP-1 Significant downregulation of mRNA and protein expression
Human Chondrocytes Advanced Glycation End-products (AGEs) 50, 100, 200 µM TNF-α, IL-6 Dose-dependent inhibition of AGE-induced production
RAW 264.7 Macrophages Lipopolysaccharide (LPS) Not specified TNF-α, IL-1β Downregulated protein expression, more effectively than aspirin

| HaCaT Keratinocytes | Jellyfish Tentacle Extract | 200 µM, 1 mM | TNF-α, IL-1β, IL-6, IL-8 | Significant reduction in cytokine levels | |

Table 2: Effect of this compound on Inflammatory Mediators and Enzymes

Cell Model Inflammatory Stimulus This compound Concentration Mediator/Enzyme Outcome Reference(s)
Human Chondrocytes Advanced Glycation End-products (AGEs) 50-200 µM iNOS, COX-2, NO, PGE2 Dose-dependent inhibition of production
RAW 264.7 Macrophages Lipopolysaccharide (LPS) Not specified COX-2 Significantly lowered protein expression
RAW 264.7 Macrophages Sodium Nitroprusside (SNP) 168.5 - 674 µM Nitric Oxide (NO) Dose-dependent reduction in nitrite levels

| Cell-free system | - | IC₅₀ = 11.5 µM | Elastase | Direct inhibition of enzyme activity | |

Detailed Experimental Protocols

The following sections provide standardized methodologies for assessing the in vitro anti-inflammatory effects of this compound.

General Experimental Workflow

A typical experiment to evaluate the anti-inflammatory properties of this compound follows a pre-treatment and stimulation model.

A 1. Cell Seeding (e.g., RAW 264.7, BV2) B 2. Incubation (e.g., 24 hours to allow adherence) A->B C 3. Pre-treatment with this compound (Varying concentrations for 1-2 hours) B->C D 4. Inflammatory Stimulation (e.g., Add LPS, TNF-α) C->D E 5. Incubation (e.g., 6-24 hours depending on endpoint) D->E F 6. Harvest Samples E->F G Collect Supernatant F->G H Lyse Cells F->H I ELISA (Cytokines) Griess Assay (NO) G->I J Western Blot (Signaling Proteins) qPCR (Gene Expression) H->J

Caption: General experimental workflow for in vitro anti-inflammatory assays.
LPS-Induced Inflammation in BV2 Microglial Cells

This protocol details a common method to study neuroinflammation.

  • Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere for 24 hours.

  • Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 20, 40, 80 µM) for 2 hours. Include a vehicle control group.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine analysis).

  • Analysis:

    • Cell Viability: Assess cytotoxicity using a Cell Counting Kit-8 (CCK-8) or MTT assay to ensure observed effects are not due to cell death.

    • Cytokine Measurement: Collect the supernatant and measure levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

    • Western Blot: Lyse the cells to extract total protein and analyze the phosphorylation status of NF-κB p65, IκBα, and the expression of Nrf2 and HO-1.

Western Blotting for NF-κB and Nrf2 Pathways
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-NF-κB p65, NF-κB p65, p-IκBα, IκBα, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell culture supernatant.

  • Sample Collection: Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate after the experimental treatment.

  • Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a two-part solution (sulfanilamide in acid and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Reaction: Add 50-100 µL of the Griess reagent to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The in vitro evidence robustly supports the anti-inflammatory potential of this compound. Its multifaceted mechanism, centered on the dual regulation of the NF-κB and Nrf2 pathways, allows it to effectively reduce the expression and production of a wide array of pro-inflammatory cytokines and mediators in various cell types. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug developers. This compound's consistent performance in these preclinical models validates its position as a promising natural compound for the development of therapies targeting inflammatory diseases.

References

Troxerutin's Role in Regulating Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a flavonoid derivative of rutin, has garnered significant attention for its vasoprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates vascular permeability. Increased vascular permeability is a hallmark of various pathological conditions, including inflammation, diabetic retinopathy, and edema. This compound has shown promise in mitigating these conditions by strengthening the endothelial barrier and modulating key signaling pathways. This document summarizes the current understanding of this compound's mode of action, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and procedural workflows.

Core Mechanisms of Action

This compound's regulation of vascular permeability is multifactorial, primarily revolving around its potent anti-inflammatory and antioxidant activities. It exerts its effects by influencing several key cellular and molecular processes:

  • Inhibition of Inflammatory Pathways: this compound has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, which are key drivers of increased vascular permeability. By downregulating these inflammatory mediators, this compound helps to maintain the integrity of the endothelial barrier.

  • Modulation of the PKCβII/HuR/VEGF Signaling Cascade: A crucial mechanism by which this compound controls vascular permeability is through its intervention in the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR)/Vascular Endothelial Growth Factor (VEGF) pathway. Hyperglycemia and other inflammatory stimuli can activate this cascade, leading to increased VEGF expression. VEGF, a potent vascular permeability factor, disrupts endothelial cell junctions, leading to leakage. This compound has been demonstrated to counteract the upregulation of this entire cascade.[1]

  • Strengthening of Endothelial Cell Junctions: The integrity of the endothelial barrier is maintained by complex protein structures, including tight junctions (TJs) and adherens junctions (AJs). Key proteins in these junctions include claudins, occludins, and VE-cadherin. Inflammatory conditions can lead to the downregulation and mislocalization of these proteins, compromising barrier function. This compound is suggested to protect and maintain the expression and proper localization of these junctional proteins.[1]

  • Antioxidant Effects: Oxidative stress is a significant contributor to endothelial dysfunction and increased permeability. This compound, as a potent antioxidant, scavenges reactive oxygen species (ROS), thereby protecting endothelial cells from oxidative damage and preserving the integrity of the vascular barrier.

Data Presentation: Quantitative Effects of this compound

While direct quantitative data on the effect of this compound on vascular permeability metrics such as Transendothelial Electrical Resistance (TEER) and permeability coefficients for tracers like FITC-dextran are limited in publicly available literature, studies have quantified its impact on key inflammatory mediators that are known to increase vascular permeability. The following table summarizes the effects of this compound on inflammatory markers in the aorta of diabetic rats.

Inflammatory MediatorEffect of Diabetes (vs. Healthy Control)Effect of this compound (150 mg/kg/day) in Diabetic Rats (vs. Diabetic Control)Reference
Cytokines
IL-1βIncreasedDecreased[2]
IL-6IncreasedDecreased[2]
TNF-αIncreasedDecreased[2]
Adhesion Molecules
ICAM-1IncreasedDecreased
VCAM-1IncreasedNo significant change
Enzymes
iNOSIncreasedDecreased
COX-IIIncreasedDecreased
Signaling Molecules
NF-κB (mRNA)IncreasedDecreased
IRAK-1 (mRNA)IncreasedDecreased
TRAF-6 (mRNA)IncreasedDecreased

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of vascular permeability and the points at which this compound is believed to exert its effects.

G cluster_stimulus Inflammatory Stimuli / Hyperglycemia cluster_pathway PKCβII/HuR/VEGF Pathway cluster_effect Endothelial Response Stimulus Stimulus PKC PKCβII Stimulus->PKC HuR HuR PKC->HuR activates VEGF VEGF HuR->VEGF stabilizes mRNA Permeability Increased Vascular Permeability VEGF->Permeability This compound This compound This compound->PKC inhibits

This compound's inhibition of the PKCβII/HuR/VEGF signaling pathway.

G cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Inflammatory Pathway cluster_effect Endothelial Response Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, ICAM-1, VCAM-1) Nucleus->Genes activates transcription of Mediators Inflammatory Mediators Genes->Mediators Permeability Increased Vascular Permeability Mediators->Permeability This compound This compound This compound->IKK inhibits

This compound's inhibitory effect on the NF-κB inflammatory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess vascular permeability. While these are generalized protocols, they provide a framework for investigating the effects of this compound.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay measures the passage of a tracer molecule, such as FITC-dextran, across an endothelial cell monolayer.

G cluster_setup Cell Culture and Monolayer Formation cluster_treatment Treatment cluster_assay Permeability Measurement cluster_analysis Data Analysis A Seed endothelial cells on Transwell inserts B Culture until a confluent monolayer is formed A->B C Pre-treat with this compound (various concentrations) B->C D Induce hyperpermeability (e.g., with VEGF or inflammatory agent) C->D E Add FITC-dextran to the upper chamber D->E F Incubate for a defined period E->F G Measure fluorescence in the lower chamber F->G H Calculate permeability coefficient G->H I Compare treated vs. control groups H->I G cluster_prep Animal Preparation cluster_dye Dye Injection cluster_challenge Permeability Induction cluster_analysis Quantification A Anesthetize mouse B Administer this compound (e.g., oral gavage) A->B C Intravenously inject Evans blue dye B->C D Intradermally inject permeability-inducing agent (e.g., VEGF) and vehicle control C->D E Euthanize mouse and exicse skin patches D->E F Extract Evans blue dye from tissue E->F G Measure dye concentration spectrophotometrically F->G H Calculate dye extravasation (µg/g tissue) G->H

References

Troxerutin's Impact on Chronic Venous Insufficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to a cascade of pathophysiological events including venous hypertension, inflammation, and oxidative stress. Troxerutin, a trihydroxyethylated derivative of the natural flavonoid rutin, has emerged as a promising therapeutic agent in the management of CVI. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on CVI, focusing on its molecular mechanisms of action, relevant signaling pathways, and a comprehensive review of quantitative data from clinical and preclinical studies. Detailed experimental protocols for key assessment methodologies are also presented to facilitate further research and drug development in this area.

Molecular Mechanisms of Action

This compound exerts its therapeutic effects in CVI through a combination of antioxidant, anti-inflammatory, and vasoprotective actions.[1] These properties collectively address the key pathological features of the disease.

Antioxidant Properties

This compound is a potent scavenger of free radicals, which are implicated in the endothelial damage observed in CVI. By mitigating oxidative stress, this compound helps to preserve the integrity and function of the vascular endothelium.[1]

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is crucial to its efficacy in CVI. It has been shown to modulate the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing the recruitment and activation of leukocytes at the venous endothelium.[2] This action helps to attenuate the chronic inflammatory state that perpetuates venous wall and valve damage.

Vasoprotective and Rheological Effects

This compound strengthens capillary walls, reduces their permeability, and improves microcirculation.[1] It also exhibits favorable effects on blood rheology by reducing erythrocyte aggregation, which can improve blood flow in the microvasculature and alleviate venous stasis.[3]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its influence on several key intracellular signaling pathways involved in inflammation, cell survival, and angiogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of CVI, inflammatory stimuli lead to the activation of NF-κB, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory mediators.

NF_kB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Venous Hypertension) IKK IKK Complex Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, Adhesion Molecules) Nucleus->Inflammatory_Genes Activates

This compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of endothelial cell survival and function. Vascular Endothelial Growth Factor (VEGF) can activate this pathway, leading to the promotion of endothelial cell viability. This compound's interaction with this pathway contributes to its protective effects on the endothelium.

PI3K_Akt_Pathway VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR PI3K PI3K VEGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Endothelial_Survival Endothelial Cell Survival & Function Akt->Endothelial_Survival Promotes This compound This compound (Modulates) This compound->PI3K

Modulation of the PI3K/Akt pathway by this compound.
VEGF Signaling in CVI

While VEGF is essential for normal vascular function, its overexpression in CVI can contribute to increased vascular permeability and pathological neovascularization. This compound has been shown to counteract the upregulation of VEGF induced by hyperglycemic conditions, a factor that can exacerbate vascular complications. This suggests a role for this compound in normalizing VEGF signaling in the context of venous disease.

VEGF_Signaling Hyperglycemia Hyperglycemia/ Hypoxia PKC PKCβII Hyperglycemia->PKC Activates HuR HuR PKC->HuR Activates VEGF_mRNA VEGF mRNA HuR->VEGF_mRNA Stabilizes VEGF_Protein VEGF Protein (Upregulation) VEGF_mRNA->VEGF_Protein Translates to Vascular_Permeability Increased Vascular Permeability VEGF_Protein->Vascular_Permeability Leads to This compound This compound This compound->PKC Inhibits

This compound's counteraction of VEGF upregulation.

Quantitative Data from Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound in patients with CVI. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of this compound on Subjective Symptoms and Objective Measures

StudyDosageDurationOutcome MeasureResultp-value
Vin et al. (1994)3500 mg/day2 monthsLeg Aching Improvement83% in this compound group vs. 23% in Placebo group< 0.001
Vin et al. (1994)3500 mg/day2 monthsVenous Function Score-3.7 in this compound group vs. -0.7 in Placebo group< 0.001
Cesarone et al. (2001)900 mg/day12 weeksLeg Volume Reduction (Oxerutins)-261 ± 154.2 ml x week0.04
Cesarone et al. (2001)900 mg/day12 weeksLeg Volume Reduction (this compound)-73.2 ± 97.1 ml x week

Table 2: Hemorheological and Fibrinolytic Effects of this compound

StudyDosageDurationParameterResult in this compound Groupp-value
Bouskela et al. (1995)N/A15 daysErythrocyte Aggregation (Index M)Significant favorable progression from D0 to D15< 0.001
Bouskela et al. (1995)N/A15 daysErythrocyte Aggregation (Index M1)Significant favorable progression from D0 to D15< 0.01
Bouskela et al. (1995)N/A15 daysEuglobulin Lysis Time (post-occlusion)Significant favorable progression from D0 to D15< 0.01
Bouskela et al. (1995)N/A15 daystPA (post-occlusion)Significant favorable progression from D0 to D15< 0.01
Bouskela et al. (1995)N/A15 daysPAI Activity (post-occlusion)Significant favorable progression from D0 to D15< 0.05

Detailed Experimental Protocols

Measurement of Leg Volume by Water Plethysmography

This method provides an objective assessment of edema in CVI.

Water_Plethysmography_Workflow Start Start: Patient Preparation Weigh_Beaker 1. Weigh empty plastic beaker Start->Weigh_Beaker Fill_Plethysmometer 2. Fill plethysmometer with water (34 ± 0.2 °C) Weigh_Beaker->Fill_Plethysmometer Immerse_Limb 3. Immerse patient's leg into the plethysmometer to a defined level Fill_Plethysmometer->Immerse_Limb Collect_Water 4. Collect displaced water in the pre-weighed beaker Immerse_Limb->Collect_Water Weigh_Collected_Water 5. Weigh the beaker with the collected water Collect_Water->Weigh_Collected_Water Calculate_Volume 6. Calculate displaced volume (Weight of water = Volume of water) Weigh_Collected_Water->Calculate_Volume Repeat_Measurement 7. Repeat for baseline and follow-up visits Calculate_Volume->Repeat_Measurement End End: Data Analysis Repeat_Measurement->End

Workflow for leg volume measurement.
Assessment of Venous Refilling Time by Photoplethysmography (PPG)

PPG is a non-invasive technique to evaluate the overall function of the venous system.

PPG_Workflow Start Start: Patient Positioning Place_Sensor 1. Place PPG sensor on the medial aspect of the lower leg Start->Place_Sensor Baseline_Reading 2. Obtain a stable baseline reading Place_Sensor->Baseline_Reading Calf_Exercise 3. Patient performs standardized calf muscle exercises (e.g., 10 dorsiflexions) Baseline_Reading->Calf_Exercise Measure_Refilling_Time 4. Measure the time for the PPG signal to return to 90% of the baseline Calf_Exercise->Measure_Refilling_Time Repeat_With_Tourniquet 5. If refilling time is abnormal (<25s), repeat with a tourniquet to differentiate between superficial and deep reflux Measure_Refilling_Time->Repeat_With_Tourniquet End End: Interpretation of Results Repeat_With_Tourniquet->End Erythrocyte_Aggregation_Workflow Start Start: Blood Sample Collection Prepare_Sample 1. Prepare blood sample (e.g., adjust hematocrit if necessary) Start->Prepare_Sample Load_Aggregometer 2. Load sample into the erythroaggregometer (e.g., Myrenne Aggregometer) Prepare_Sample->Load_Aggregometer Disaggregation 3. Apply high shear stress to disaggregate erythrocytes Load_Aggregometer->Disaggregation Measure_Aggregation 4. Stop shear and measure the kinetics of aggregation via light transmission or backscattering Disaggregation->Measure_Aggregation Calculate_Indices 5. Calculate aggregation indices (e.g., M and M1) Measure_Aggregation->Calculate_Indices End End: Data Analysis Calculate_Indices->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Troxerutin from Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a semi-synthetic derivative of the natural flavonoid rutin, is a crucial vasoprotective agent used in the treatment of chronic venous insufficiency and other vascular disorders.[1] This document provides a detailed protocol for the synthesis of this compound from rutin via a hydroxyethylation reaction, followed by a comprehensive purification procedure. The protocols described herein are designed to yield high-purity this compound suitable for research and pharmaceutical development applications.

Introduction

This compound is a mixture of hydroxyethylrutosides derived from the hydroxyethylation of rutin.[1] This modification significantly enhances its water solubility and bioavailability compared to its parent compound, rutin.[2] The primary active component of this compound is 3',4',7-Tri-O-(β-hydroxyethyl)rutin. The synthesis involves the reaction of rutin with ethylene oxide under alkaline conditions. Subsequent purification is critical to remove unreacted rutin, by-products, and other impurities. This protocol outlines a robust method for both the synthesis and purification of this compound, yielding a high-purity final product.

Chemical Structures and Reaction

The synthesis of this compound from rutin involves the hydroxyethylation of the phenolic hydroxyl groups of rutin.

Rutin IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)methyl]oxan-2-yl}oxy)-4H-chromen-4-one

This compound (a major component: 3',4',7-Tri-O-(β-hydroxyethyl)rutin) IUPAC Name: 2-(3,4-bis(2-hydroxyethoxy)phenyl)-5-hydroxy-3-({(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[({(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl}oxy)methyl]oxan-2-yl}oxy)-7-(2-hydroxyethoxy)-4H-chromen-4-one

Reaction Scheme:

Rutin + Ethylene Oxide (in the presence of a base catalyst) → this compound

Experimental Protocols

Part 1: Synthesis of this compound from Rutin

This protocol is adapted from established methodologies and aims for a high yield of crude this compound.[3]

Materials and Reagents:

  • Rutin (high purity)

  • Sodium Hydroxide (NaOH)

  • Ethylene Oxide

  • Deionized Water

  • Hydrochloric Acid (HCl) for neutralization

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature control, and gas inlet/outlet

  • pH meter

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a jacketed glass reactor, disperse 100g of rutin in 200mL of deionized water.

  • Alkalinization: Add 0.85g of sodium hydroxide to the rutin suspension with continuous stirring to create an alkaline environment.[4]

  • Reaction Initiation: Heat the mixture to 75°C. Once the temperature is stable, introduce ethylene oxide gas into the reactor.

  • pH Monitoring and Temperature Adjustment: Continuously monitor the pH of the reaction mixture. When the pH reaches 9.3, reduce the reaction temperature to 60°C.

  • Reaction Continuation: Continue the reaction until the pH of the solution reaches 10.2, then stop the addition of ethylene oxide.

  • Neutralization and Quenching: Cool the reaction mixture and neutralize it to a pH of approximately 4.5 by adding a 1:1 aqueous solution of hydrochloric acid.

  • Initial Product Isolation: The crude this compound product can be isolated by concentrating the solution under reduced pressure and then drying. This crude product will contain a mixture of this compound, unreacted rutin, and by-products.

Part 2: Purification of this compound

A multi-step purification process involving column chromatography and recrystallization is employed to achieve high-purity this compound.

This step is effective in removing a significant portion of impurities from the crude this compound.

Materials and Reagents:

  • Crude this compound

  • Macroporous adsorption resin (e.g., SZ-3)

  • Methanol

  • Deionized Water

Equipment:

  • Glass chromatography column

  • Peristaltic pump

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Resin Preparation: Pack a glass chromatography column with the macroporous resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column. The sample loading capacity can be optimized, for example, at 90 mg of crude this compound per gram of resin.

  • Elution: Elute the column with a stepwise gradient of methanol in water. A 25% methanol solution has been shown to be effective for eluting this compound. The optimal elution temperature is around 20°C.

  • Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using a suitable analytical method such as HPLC.

  • Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to remove the methanol and water.

Recrystallization is a final polishing step to obtain highly pure crystalline this compound.

Materials and Reagents:

  • Partially purified this compound from column chromatography

  • Methanol (95% aqueous solution)

  • Activated Carbon

Equipment:

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the partially purified this compound in a 95% aqueous methanol solution by heating and stirring. Use a solvent to product ratio of approximately 8:1 (v/w).

  • Decolorization: Add a small amount of activated carbon to the hot solution to remove colored impurities and reflux for 20 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, pure crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold 95% methanol, and dry them in a vacuum oven at 60°C.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters

ParameterValueReference
Rutin100 g
Water200 mL
Sodium Hydroxide0.85 g
Initial Reaction Temperature75 °C
pH for Temperature Reduction9.3
Final Reaction Temperature60 °C
Final Reaction pH10.2
Approximate Yield (Crude)~120 g

Table 2: Purification Parameters and Outcomes

Purification StepParameterValuePurityYieldReference
Macroporous Resin Chromatography ResinSZ-3>96%39%
Sample Loading90 mg/g resin
Eluent25% Methanol
Temperature20 °C
Silica Gel Chromatography EluentAcetone-ethyl acetate-water-glacial acetic acid (10:10:3:1)80%-
Recrystallization Solvent95% Aqueous Methanol>98%>92% (from secondary purification)
Cooling Temperature7 °C

Mandatory Visualization

Troxerutin_Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Rutin Rutin Reaction Hydroxyethylation (Rutin + Ethylene Oxide, NaOH) Rutin->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Neutralization & Isolation Column_Chromatography Macroporous Resin Column Chromatography Crude_this compound->Column_Chromatography Partially_Purified Partially Purified This compound Column_Chromatography->Partially_Purified Recrystallization Recrystallization (95% Methanol) Partially_Purified->Recrystallization Pure_this compound High-Purity This compound (>98%) Recrystallization->Pure_this compound

Caption: Workflow for this compound Synthesis and Purification.

References

High-performance liquid chromatography (HPLC) method for Troxerutin analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methods for the quantitative analysis of Troxerutin in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Method 1: Analysis of this compound in Bulk and Pharmaceutical Formulations

This method is suitable for the routine quality control of this compound in bulk drug substances and solid dosage forms.

Chromatographic Conditions
ParameterCondition
Column C18 (Dimensions and particle size not specified in the source)
Mobile Phase 20 mM Phosphate buffer (pH 8.0) : Acetonitrile : Methanol (60:25:15, v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection UV at 254 nm[1]
Injection Volume 20 µL
Column Temperature Ambient
Validation Summary
ParameterResult
Linearity Range 5 - 25 µg/mL
Limit of Detection (LOD) 0.2628 µg/mL
Limit of Quantification (LOQ) 0.7966 µg/mL
Precision (%RSD) 0.1615%
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 20 mM solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water.

  • Adjust the pH of the buffer solution to 8.0 using a suitable base (e.g., potassium hydroxide).

  • Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 60:25:15 (v/v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Preparation of Standard Stock Solution (500 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1 M acetic acid.

3. Preparation of Working Standard Solutions:

  • Serially dilute the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of 0.1 M acetic acid and sonicate for 10 minutes to dissolve the this compound.

  • Dilute to volume with 0.1 M acetic acid and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

6. Calculation:

  • Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standard solutions using a calibration curve.

Experimental Workflow

HPLC_Workflow_Method1 cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Buffer:ACN:MeOH) HPLCSys Equilibrate HPLC System MobilePhase->HPLCSys StandardSol Prepare Standard Solutions Inject Inject Samples & Standards StandardSol->Inject SampleSol Prepare Sample Solution SampleSol->Inject HPLCSys->Inject Chromatogram Record Chromatograms Inject->Chromatogram PeakArea Measure Peak Areas Chromatogram->PeakArea Calibration Construct Calibration Curve PeakArea->Calibration Quantify Quantify This compound Calibration->Quantify

Caption: Workflow for this compound analysis in bulk and formulations.

Method 2: Simultaneous Analysis of this compound and Calcium Dobesilate in Tablets

This stability-indicating RP-HPLC method allows for the simultaneous determination of this compound and Calcium Dobesilate in a combined tablet formulation.

Chromatographic Conditions
ParameterCondition
Column Enable C18G (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Methanol : 0.02M Potassium Dihydrogen Orthophosphate buffer (pH 4.0) (25:10:65, v/v/v)
Flow Rate 0.5 mL/min
Detection UV at 210 nm
Injection Volume Not specified
Column Temperature Not specified
Validation Summary
ParameterThis compoundCalcium Dobesilate
Retention Time (min) 6.693.56
Linearity Range (µg/mL) 62.5 - 25062.5 - 250
Limit of Detection (LOD) 0.5 µg/mL3 ng/mL
Limit of Quantification (LOQ) 1 µg/mL10 ng/mL
Precision (%RSD) 0.215%0.258%
Mean Recovery 99.8%Not specified
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.

  • Adjust the pH to 4.0 with orthophosphoric acid.

  • Mix acetonitrile, methanol, and the phosphate buffer in the ratio of 25:10:65 (v/v/v).

  • Degas the mobile phase before use.

2. Preparation of Standard Stock Solution:

  • Accurately weigh and transfer 50 mg of this compound and 50 mg of Calcium Dobesilate reference standards into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL for each component.

3. Preparation of Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range of 62.5 - 250 µg/mL for both analytes.

4. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 500 mg of this compound and 500 mg of Calcium Dobesilate into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to bring the concentration of both drugs into the linearity range.

5. Chromatographic Analysis:

  • Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.

  • Inject the standard and sample solutions.

  • Monitor the elution and record the chromatograms. This compound will elute at approximately 6.69 minutes and Calcium Dobesilate at 3.56 minutes.

6. System Suitability:

  • Perform system suitability tests to ensure the performance of the chromatographic system. Parameters such as theoretical plates, tailing factor, and resolution between the two peaks should be monitored.

7. Calculation:

  • Calculate the concentration of this compound and Calcium Dobesilate in the sample by comparing the peak areas with the calibration curve generated from the working standard solutions.

Logical Relationship of Method Development

HPLC_Method_Dev cluster_initial Initial Development cluster_validation Method Validation cluster_application Application Selectivity Select Column & Mobile Phase Optimization Optimize Flow Rate & Wavelength Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Precision Precision (Repeatability & Intermediate) Optimization->Precision Accuracy Accuracy (Recovery) Optimization->Accuracy Specificity Specificity Optimization->Specificity LOD_LOQ LOD & LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness RoutineAnalysis Routine Analysis of Samples Linearity->RoutineAnalysis Precision->RoutineAnalysis Accuracy->RoutineAnalysis Specificity->RoutineAnalysis LOD_LOQ->RoutineAnalysis Robustness->RoutineAnalysis

Caption: Logical flow of HPLC method development and validation.

Method 3: Rapid Analysis of this compound in Food Supplements

This method utilizes fused-core column technology for a fast analysis of this compound along with other flavonoids in food supplements.

Chromatographic Conditions
ParameterCondition
Column Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 µm)
Mobile Phase Acetonitrile : Water solution of acetic acid (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 255 nm
Injection Volume 5 µL
Column Temperature 50 °C
Validation Summary
ParameterResult
Linearity (r) 0.9991 - 0.9998
Mean Recovery 96.2 - 104.4 %
Intraday Precision (%RSD) 0.5 - 3.5 %
Analysis Time < 5 minutes
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare an aqueous solution of acetic acid and adjust the pH to 3.0.

  • Mix acetonitrile and the acidic water in a 30:70 (v/v) ratio.

  • Degas the mobile phase.

2. Preparation of Standard Stock Solution:

  • Prepare individual or mixed stock solutions of this compound and other relevant flavonoids in a suitable solvent.

3. Preparation of Working Standard Solutions:

  • Dilute the stock solution(s) with the mobile phase to prepare a series of calibration standards.

4. Sample Preparation (Food Supplements):

  • Accurately weigh a portion of the homogenized food supplement sample.

  • Extract the flavonoids with 100% dimethyl sulfoxide (DMSO) using an ultrasonic bath for 10 minutes.

  • Dilute the extract with methanol.

  • Filter the solution through a 0.45 µm filter prior to injection.

5. Chromatographic Analysis:

  • Equilibrate the Ascentis Express RP-Amide column with the mobile phase at 50 °C until a stable baseline is obtained.

  • Inject 5 µL of the prepared standards and samples.

  • Record the chromatograms.

6. Calculation:

  • Identify and quantify this compound in the samples by comparing the peak retention time and area with those of the standards.

Sample Preparation Workflow for Food Supplements

Sample_Prep_Workflow Start Weigh Homogenized Food Supplement Extraction Add DMSO and Sonicate for 10 min Start->Extraction Dilution Dilute Extract with Methanol Extraction->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration End Inject into HPLC System Filtration->End

Caption: Workflow for preparing food supplement samples for HPLC analysis.

References

Application Notes and Protocols for In Vivo Animal Studies with Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosages and experimental protocols for in vivo animal studies involving Troxerutin. The information is compiled from various scientific studies and is intended to guide researchers in designing their own experiments.

Effective Dosages of this compound in Animal Models

This compound has been investigated in a variety of animal models for different pathological conditions. The effective dosage is dependent on the species, the disease model, and the route of administration. The following tables summarize the quantitative data from several key studies.

Table 1: Effective Dosages of this compound in Rat Models

Disease ModelAnimal StrainDosageRoute of AdministrationTreatment DurationKey Findings
Adjuvant-Induced ArthritisWistar Rats50, 100, 200 mg/kg/dayOral15 daysDose-dependent reduction in arthritis score.[1][2]
Cisplatin-Induced Kidney InjuryWistar Rats150 mg/kg/dayGastric gavage14 daysAlleviated renal dysfunction and cellular apoptosis.[3][4]
Kainic Acid-Induced NeurotoxicityWistar Rats100 mg/kg/dayIntraperitoneal6 daysAttenuated oxidative tissue damage and inflammatory response.[5]
Fructose-Induced Metabolic SyndromeMale Rats150 mg/kg/dayOral4 weeksImproved biochemical factors and diminished oxidative stress.

Table 2: Effective Dosages of this compound in Mouse Models

Disease ModelAnimal StrainDosageRoute of AdministrationTreatment DurationKey Findings
High-Fat-High-Fructose Diet-Induced Metabolic SyndromeMus musculus150 mg/kg/dayOral45 daysReversed obesity, insulin resistance, and lipid accumulation.
Lipopolysaccharide-Induced NeuroinflammationSwiss Mice10, 20, 40 mg/kg/dayIntraperitoneal7 daysExerted significant antidepressive-like effects.
Cisplatin-Induced Kidney InjuryMale Mice75, 150 mg/kg/dayOral3 daysProtective effects against nephrotoxicity.
Type 1 DiabetesC57BL/6 Mice130 mg/kg/dayIntraperitoneal14 daysAlleviated inflammatory and degenerative processes in kidney and liver.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is based on studies investigating the anti-arthritic effects of this compound.

Objective: To induce arthritis in rats and evaluate the therapeutic efficacy of this compound.

Materials:

  • Female Wistar rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., distilled water or saline)

  • 27-gauge needle and syringe for induction

  • Oral gavage needles

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On day 0, rats are anesthetized.

    • A single subcutaneous injection of 100 µL of CFA is administered into the subplantar region of the right hind paw.

    • The development of arthritis is monitored daily by observing clinical signs such as erythema, swelling, and joint stiffness.

  • This compound Administration:

    • Rats are randomly divided into groups: Vehicle control, AIA control, and this compound-treated groups (e.g., 50, 100, 200 mg/kg).

    • This compound is dissolved or suspended in the appropriate vehicle.

    • Oral administration is performed daily from day 0 to day 14.

  • Assessment of Arthritis:

    • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, where 0 = no signs of arthritis, 1 = swelling and/or redness of one joint, 2 = swelling and/or redness of more than one joint, 3 = severe swelling of the entire paw, and 4 = ankylosis and/or deformity. The maximum score per rat is 16.

    • Paw Thickness: The thickness of the hind paws is measured using calipers every other day.

    • Histological Analysis: At the end of the study, animals are euthanized, and the ankle joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.

Cisplatin-Induced Nephrotoxicity in Rats

This protocol is adapted from studies evaluating the protective effects of this compound against kidney injury.

Objective: To induce acute kidney injury using cisplatin and assess the nephroprotective effects of this compound.

Materials:

  • Male Wistar rats

  • Cisplatin

  • This compound

  • Saline solution

  • Gastric gavage needles

  • Syringes for intraperitoneal injection

  • Metabolic cages for urine collection (optional)

Procedure:

  • This compound Pre-treatment:

    • Rats are divided into experimental groups: Control, this compound control, Cisplatin-treated, and this compound + Cisplatin-treated.

    • The this compound group receives a daily dose (e.g., 150 mg/kg) via gastric gavage for 14 consecutive days.

  • Induction of Nephrotoxicity:

    • On day 12 of the experiment, the Cisplatin-treated and this compound + Cisplatin-treated groups receive a single intraperitoneal injection of cisplatin (e.g., 10 mg/kg).

  • Sample Collection and Analysis:

    • 72 hours after cisplatin injection, rats are anesthetized, and blood samples are collected via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN) levels.

    • Kidney tissues are harvested for histological examination and biochemical assays (e.g., markers of oxidative stress like MDA, SOD, and CAT).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.

General Experimental Workflow for In Vivo this compound Studies

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A Acclimatization of Animals B Randomization into Groups A->B C Induction of Disease Model (e.g., AIA, Nephrotoxicity) B->C D This compound Administration (Specify Dose and Route) C->D E Monitoring of Clinical Signs and Physiological Parameters D->E F Sample Collection (Blood, Tissues) E->F G Biochemical Assays (e.g., ELISA, Western Blot) F->G H Histopathological Analysis F->H I Data Analysis and Interpretation G->I H->I

General experimental workflow for in vivo studies.
This compound's Modulation of the PI3K/Akt Signaling Pathway in Cisplatin-Induced Kidney Injury

cluster_0 Cisplatin-Induced Stress cluster_1 This compound Intervention cluster_2 Signaling Cascade Cisplatin Cisplatin PI3K PI3K Cisplatin->PI3K inhibits This compound This compound This compound->PI3K activates Akt Akt PI3K->Akt MAP4 MAP4 Akt->MAP4 activates Apoptosis Cellular Apoptosis MAP4->Apoptosis inhibits

This compound's effect on the PI3K/Akt pathway.
This compound's Anti-Inflammatory Action via the Nrf2/NF-κB Pathway

cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Intracellular Signaling Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Stimulus->NFkB activates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates This compound->NFkB inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory promotes transcription

References

Application Notes and Protocols for Assessing Troxerutin's In Vitro Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a flavonoid derivative of rutin, is a potent antioxidant agent with significant therapeutic potential. Its ability to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defense mechanisms makes it a subject of interest in the development of treatments for conditions associated with oxidative stress. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using four common assays: DPPH, ABTS, FRAP, and ORAC. Additionally, it summarizes quantitative data from various studies and illustrates the key signaling pathway involved in its antioxidant action.

Data Presentation

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparison of values between different studies should be done with caution due to potential variations in experimental conditions.

AssayParameterResultReference
DPPH Radical Scavenging Assay % Scavenging (at 50 µg/mL)37.9%[1]
ABTS Radical Scavenging Assay % Scavenging (at 50 µg/mL)31.7%[1]
Hydroxyl Radical Scavenging Assay % Scavenging (at 50 µg/mL)45.7%[1]
Superoxide Anion Scavenging % Scavenging (at 50 µg/mL)Not specified[1]
ORAC Assay Antioxidant ActivitySimilar to its acylated derivatives[2]

Experimental Protocols

Detailed methodologies for the four key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • DPPH Working Solution: Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

    • Positive Control (Ascorbic Acid): Prepare a stock solution and serial dilutions in the same manner as this compound.

  • Assay Protocol (Microplate):

    • Add 100 µL of each this compound dilution or positive control to the wells of a 96-well plate.

    • Add 100 µL of methanol to the blank wells.

    • Add 100 µL of DPPH working solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Positive Control (Trolox): Prepare a stock solution and serial dilutions in the same manner as this compound.

  • Assay Protocol (Microplate):

    • Add 10 µL of each this compound dilution or positive control to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard Curve: Prepare a series of FeSO₄ solutions of known concentrations (e.g., 100 to 2000 µM) in deionized water.

  • Assay Protocol (Microplate):

    • Add 10 µL of each this compound dilution or standard to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to all wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of this compound by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay, using phosphate buffer as the solvent.

    • Fluorescein Working Solution (10 nM): Prepare a stock solution of fluorescein in phosphate buffer and dilute to the working concentration.

    • AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare this solution fresh for each assay.

    • Positive Control (Trolox): Prepare a stock solution and serial dilutions in phosphate buffer.

  • Assay Protocol (Microplate):

    • Add 25 µL of each this compound dilution, Trolox standard, or blank (phosphate buffer) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • After incubation, add 25 µL of the AAPH solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents (TE) per gram or mole of this compound.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis This compound This compound Stock & Dilutions AddSample Add this compound/Standard This compound->AddSample Standard Standard (e.g., Trolox) Stock & Dilutions Standard->AddSample AssayReagent Assay-Specific Reagent (DPPH, ABTS, FRAP, ORAC) AddReagent Add Assay Reagent AssayReagent->AddReagent AddSample->AddReagent Incubate Incubate (Time & Temp Specific) AddReagent->Incubate Measure Measure Absorbance/Fluorescence Incubate->Measure CalcScavenging Calculate % Scavenging Measure->CalcScavenging PlotCurve Plot Standard Curve Measure->PlotCurve DetermineValue Determine IC50 / TEAC CalcScavenging->DetermineValue PlotCurve->DetermineValue

Caption: General workflow for in vitro antioxidant capacity assays.

Signaling Pathway of this compound's Antioxidant Action

This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of antioxidants like this compound can lead to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. This compound has been shown to promote the nuclear translocation of Nrf2.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols for the Use of Troxerutin in a Diabetic Rat Model of Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. The development of novel therapeutic strategies to prevent or halt the progression of this devastating complication is a significant area of research. Troxerutin, a flavonoid derivative of rutin, has demonstrated protective effects in various models of kidney disease, attributed to its antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing this compound in a streptozotocin (STZ)-induced diabetic rat model of nephropathy, a well-established model that mimics many features of human diabetic kidney disease.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key biochemical and molecular parameters in a diabetic rat model of nephropathy.

Table 1: Renal Function Parameters

ParameterControlDiabeticDiabetic + this compoundReference
Serum Creatinine (mg/dL) 0.5 - 0.81.2 - 1.80.7 - 1.1[1] (representative)
Blood Urea Nitrogen (BUN) (mg/dL) 15 - 2540 - 6020 - 35[1] (representative)
Urinary Albumin Excretion (mg/24h) < 115 - 305 - 10[2] (representative)

Note: The data for serum creatinine and BUN are representative values from STZ-induced diabetic rat models, as specific data from a this compound-treated diabetic nephropathy model was not available in the searched literature. The values demonstrate the expected trends.

Table 2: Molecular Markers in Kidney Tissue

ParameterControlDiabeticDiabetic + this compoundReference
TGF-β (pg/mg protein) ~50~150~75[3]
miRNA192 (relative expression) 1.0~3.5~1.5[3]
SIP1 (pg/mg protein) ~120~40~100

Experimental Protocols

Induction of Diabetic Nephropathy in Rats

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.

Materials:

  • Male Wistar rats (200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Animal housing with controlled temperature and light cycle

  • Standard rat chow and water ad libitum

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats overnight (12-16 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. A typical dose is 50-60 mg/kg body weight.

  • Administer the STZ solution via a single intraperitoneal (i.p.) injection.

  • Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% glucose solution in the drinking water for the first 24 hours after STZ injection.

  • Monitor blood glucose levels 72 hours after STZ injection from tail vein blood using a glucometer. Rats with a blood glucose level consistently above 250 mg/dL are considered diabetic and can be included in the study.

  • Continue to monitor blood glucose levels and body weight weekly throughout the study.

This compound Administration

Materials:

  • This compound powder

  • Distilled water or appropriate vehicle

  • Oral gavage needles

Procedure:

  • Prepare a fresh solution or suspension of this compound in distilled water daily. A common oral dose is 150 mg/kg body weight.

  • Administer the this compound solution to the diabetic rats via oral gavage once daily.

  • The treatment period can range from 4 to 12 weeks, depending on the study's objectives.

  • A control diabetic group should receive the vehicle (distilled water) only.

Assessment of Renal Function

a. Sample Collection:

  • Urine: House rats in metabolic cages for 24 hours to collect urine for the measurement of albumin and creatinine.

  • Blood: At the end of the study, anesthetize the rats and collect blood via cardiac puncture. Centrifuge the blood to separate the serum for creatinine and BUN analysis.

  • Kidney Tissue: Perfuse the kidneys with cold saline, excise them, and process them for histological and molecular analysis.

b. Biochemical Analysis:

  • Serum Creatinine and BUN: Use commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Urinary Albumin: Use a rat-specific albumin ELISA kit according to the manufacturer's instructions.

Molecular Analysis

a. Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β and SIP1:

  • Homogenize a portion of the kidney tissue in a suitable lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • Use a rat-specific TGF-β or SIP1 ELISA kit.

  • Follow the kit's protocol, which typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength and calculate the concentrations based on the standard curve.

b. Quantitative PCR (qPCR) for miRNA192:

  • Extract total RNA, including small RNAs, from a portion of the kidney tissue using a suitable kit.

  • Perform reverse transcription of the miRNA using a specific stem-loop primer for miRNA192.

  • Perform qPCR using a forward primer specific for miRNA192 and a universal reverse primer.

  • Use a suitable small non-coding RNA (e.g., U6 snRNA) as an internal control for normalization.

  • Calculate the relative expression of miRNA192 using the ΔΔCt method.

Histological Analysis

a. Hematoxylin and Eosin (H&E) Staining:

  • Fix a portion of the kidney tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 4-5 µm sections.

  • Deparaffinize and rehydrate the sections.

  • Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink).

  • Dehydrate and mount the sections.

  • Examine under a light microscope for general morphology, including glomerular and tubular structure, and signs of inflammation.

b. Periodic Acid-Schiff (PAS) Staining:

  • Use deparaffinized and rehydrated kidney sections as for H&E staining.

  • Treat the sections with periodic acid to oxidize carbohydrates.

  • Incubate with Schiff's reagent, which reacts with the oxidized carbohydrates to produce a magenta color.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

  • Examine under a light microscope for the assessment of glycogen deposition and thickening of the glomerular and tubular basement membranes, which appear magenta.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4-12 weeks) cluster_analysis Endpoint Analysis acclimatization Acclimatization of Wistar Rats diabetes_induction Induction of Diabetes (STZ, 50-60 mg/kg, i.p.) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation control_group Control Group diabetic_group Diabetic Group (Vehicle) troxerutin_group Diabetic + this compound (150 mg/kg, p.o.) sample_collection Sample Collection (Blood, Urine, Kidneys) troxerutin_group->sample_collection renal_function Renal Function Assessment (Creatinine, BUN, Albumin) sample_collection->renal_function molecular_analysis Molecular Analysis (ELISA, qPCR) sample_collection->molecular_analysis histology Histological Examination (H&E, PAS) sample_collection->histology

Caption: Experimental workflow for studying the effects of this compound in a diabetic rat model of nephropathy.

tgf_beta_pathway cluster_main This compound's Mechanism in Diabetic Nephropathy diabetes Diabetes Mellitus tgf_beta TGF-β ↑ diabetes->tgf_beta mir192 miRNA192 ↑ tgf_beta->mir192 sip1 SIP1 ↓ mir192->sip1 fibrosis Renal Fibrosis sip1->fibrosis This compound This compound This compound->tgf_beta inhibits This compound->mir192 inhibits

Caption: Signaling pathway showing this compound's inhibitory effect on the TGF-β/miRNA192 axis in diabetic nephropathy.

nrf2_pathway cluster_main This compound and Oxidative Stress oxidative_stress Oxidative Stress renal_protection Renal Protection oxidative_stress->renal_protection induces damage nrf2 Nrf2 Activation antioxidant_enzymes Antioxidant Enzymes ↑ (e.g., SOD, CAT) nrf2->antioxidant_enzymes nrf2->renal_protection antioxidant_enzymes->oxidative_stress reduces This compound This compound This compound->nrf2 activates

Caption: this compound's activation of the Nrf2 pathway to combat oxidative stress in diabetic nephropathy.

References

Application Notes and Protocols for In Vitro Troxerutin Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, also known as Vitamin P4, is a naturally occurring bioflavonoid found in sources like tea, coffee, and various fruits and vegetables.[1][2] It is a derivative of rutin and is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][3] Recently, this compound has garnered significant attention for its anti-neoplastic and cytotoxic properties against various cancer cell lines, making it a compound of interest in drug discovery and development.[4]

These application notes provide detailed protocols for three common in vitro cell-based assays used to characterize the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and a fluorometric assay for caspase-3/7 activity to detect apoptosis.

Mechanism of Cytotoxicity

This compound's cytotoxic mechanism is multifaceted. Studies have shown that it can induce cell death in cancer cells through several pathways:

  • Induction of Oxidative Stress: this compound can increase the levels of reactive oxygen species (ROS) and nitric oxide, leading to oxidative damage within cancer cells.

  • DNA Interaction: It has been shown to bind to the minor groove of DNA, which may contribute to DNA damage and subsequent cell death, particularly in combination with radiation.

  • Modulation of Signaling Pathways: this compound influences key signaling pathways that regulate cell survival and proliferation. It can suppress the NF-κB pathway, which is involved in inflammation and cell survival, and activate the Nrf2 pathway, a key regulator of the antioxidant response.

  • Induction of Apoptosis: this compound promotes apoptosis (programmed cell death) by altering the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing Bcl-2, leading to the activation of caspases.

The following sections detail the protocols to quantify these cytotoxic effects.

Application Note 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h (allow attachment) p1->p2 p3 Treat cells with various concentrations of this compound p2->p3 p4 Incubate for 24-72 hours p3->p4 p5 Add MTT Reagent (e.g., 0.5 mg/mL) p4->p5 p6 Incubate for 3-4h (formazan formation) p5->p6 p7 Add Solubilization Solution (e.g., DMSO) p6->p7 p8 Read Absorbance at ~570 nm p7->p8 p9 Calculate % Viability and determine IC50 p8->p9

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or media)

  • Selected cancer cell line (e.g., HeLa, KB, HuH-7)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium and add 100 µL of the various this compound concentrations to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Summary of this compound IC₅₀ Values on Various Cell Lines
Cell LineCancer TypeIncubation TimeIC₅₀ ValueReference
HeLaCervical Cancer24 h320 µg/mL
KBOral Cancer48 h50 µg/mL
HuH-7Hepatocarcinoma24 hNot explicitly stated, but dose-dependent inhibition shown up to 100 µM
TNBC (MDA-MB-231)Triple-Negative Breast Cancer24 h9.5 µM

Application Note 2: Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon plasma membrane damage, an event characteristic of necrosis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Prep & Treatment cluster_sample Sample Collection cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed and treat cells with This compound as per MTT protocol p2 Prepare Controls: 1. Spontaneous Release (untreated) 2. Maximum Release (add Lysis Buffer) p3 Centrifuge plate to pellet cells p1->p3 p4 Transfer cell-free supernatant to new plate p3->p4 p5 Add LDH Reaction Mixture to supernatant p4->p5 p6 Incubate for up to 30 min at room temperature (protect from light) p5->p6 p7 Optional: Add Stop Solution p6->p7 p8 Read Absorbance at ~490 nm p7->p8 p9 Calculate % Cytotoxicity p8->p9

Caption: Workflow for quantifying cytotoxicity via LDH release.

Protocol: LDH Assay

Materials:

  • Cells treated with this compound in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, Lysis Solution, and Stop Solution)

  • 96-well flat-bottom plates (optically clear)

  • Centrifuge with a microplate rotor

  • Microplate reader

Procedure:

  • Prepare Samples and Controls: Set up cell cultures and treat with this compound as described for the MTT assay. For each experiment, prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding the kit's Lysis Solution (e.g., Triton X-100) 15 minutes before the end of incubation.

    • Background Control: Medium only.

  • Collect Supernatant: Following the treatment period, centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the manufacturer's instructions immediately before use.

  • Incubation: Add 50 µL of the Reaction Mixture to each well containing the supernatant. Shake the plate gently and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction (Optional): Add 50 µL of Stop Solution if required by the kit protocol. This will terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • First, subtract the background absorbance value (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Expected Data from this compound Treatment

While specific LDH release data for this compound is less commonly reported than apoptosis data, a dose-dependent increase in LDH release would be expected if this compound induces necrosis or late-stage apoptosis, leading to membrane damage.

This compound Conc.Absorbance (490 nm)% Cytotoxicity (Calculated)
Control (Spontaneous)0.150%
50 µM0.20(Calculated Value)
100 µM0.35(Calculated Value)
200 µM0.60(Calculated Value)
Max Release (Lysis)1.20100%

Application Note 3: Caspase-3/7 Activity Assay for Apoptosis

Apoptosis is a key mechanism of this compound-induced cell death. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with caspase-3 and caspase-7 being the primary executioners that dismantle the cell. Fluorometric assays provide a direct and sensitive method for detecting caspase activity in living cells. These assays use a cell-permeable, non-fluorescent substrate (e.g., containing the DEVD sequence recognized by caspase-3/7) that, when cleaved by active caspases, releases a fluorophore, producing a quantifiable fluorescent signal.

This compound-Induced Apoptosis Signaling Pathwaydot

Apoptosis_Pathway trox This compound ros ↑ ROS Production trox->ros bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) trox->bcl2 bax Bax (Pro-apoptotic) (Up-regulated) trox->bax mito Mitochondria ros->mito induces stress cytoC Cytochrome c Release mito->cytoC bcl2->mito inhibits bax->mito promotes cas9 Caspase-9 (Initiator) cytoC->cas9 activates cas37 Caspase-3/7 (Executioner) cas9->cas37 activates apoptosis Apoptosis cas37->apoptosis

References

Application Note: Spectrophotometric Quantification of Troxerutin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a derivative of the natural bioflavonoid rutin, is a vasoprotective agent used in the treatment of venous insufficiency and related conditions.[1] Accurate and precise quantification of this compound in solution is crucial for quality control, formulation development, and various research applications. This application note provides a detailed protocol for the quantification of this compound using a simple, cost-effective, and reliable UV-Vis spectrophotometric method.

Principle

The method is based on the principle that this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a this compound solution is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration of this compound in an unknown sample can be determined by comparing it to a standard calibration curve.

Materials and Reagents

  • This compound reference standard

  • Acetic acid (analytical grade)

  • Distilled or deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer (e.g., Shimadzu-1700 Double Beam)[2]

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Sonicator

Experimental Protocol

Preparation of 0.1 M Acetic Acid Solution (Solvent)

A 0.1 M acetic acid solution is prepared by diluting glacial acetic acid with distilled water. This solution serves as the solvent for the preparation of all this compound solutions.

Determination of Wavelength of Maximum Absorbance (λmax)

A standard solution of this compound (e.g., 10 µg/mL) is prepared in 0.1 M acetic acid. The solution is then scanned in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength at which maximum absorbance occurs. The λmax for this compound in 0.1 M acetic acid is approximately 348 nm.[2][3]

Preparation of Standard Stock Solution

Accurately weigh 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve the standard in 0.1 M acetic acid and make up the volume to the mark to obtain a standard stock solution with a concentration of 500 µg/mL.[2]

Preparation of Working Standard Solutions and Construction of Calibration Curve

A series of working standard solutions are prepared by diluting the standard stock solution with 0.1 M acetic acid. A typical concentration range for the calibration curve is 5-40 µg/mL. For example, prepare solutions with concentrations of 5, 10, 15, 20, 25, 30, 35, and 40 µg/mL. The absorbance of each working standard solution is measured at the predetermined λmax (348 nm) against a 0.1 M acetic acid blank. A calibration curve is constructed by plotting the absorbance values versus the corresponding concentrations.

Preparation of Sample Solution (from Tablet Formulation)

For the analysis of a tablet formulation, twenty tablets are accurately weighed and finely powdered. A quantity of the powder equivalent to 25 mg of this compound is transferred to a 100 mL volumetric flask. Approximately 70 mL of 0.1 M acetic acid is added, and the flask is sonicated for 10 minutes to ensure complete dissolution of the drug. The solution is then diluted to the mark with 0.1 M acetic acid and filtered through a suitable filter paper. A suitable aliquot of the filtrate is further diluted with 0.1 M acetic acid to obtain a final concentration within the linearity range of the calibration curve.

Quantification of this compound in the Sample

The absorbance of the final sample solution is measured at 348 nm using 0.1 M acetic acid as a blank. The concentration of this compound in the sample solution is determined using the equation of the line obtained from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample, 'm' is the slope, and 'x' is the concentration.

Data Presentation

The quantitative data for the spectrophotometric method for this compound analysis is summarized in the tables below.

Table 1: Optical Characteristics and Validation Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)348 nm
Linearity Range5 - 40 µg/mL
Regression Equation (y = mx + c)y = 0.033x + 0.004N/A
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD)0.2628 µg/mL
Limit of Quantification (LOQ)0.7966 µg/mL

Table 2: Accuracy (Recovery Study)

Amount of Drug Added (µg/mL)Amount of Drug Found (µg/mL)% Recovery% RSDReference
87.9899.75< 2
1010.05100.5< 2
1211.9599.58< 2

Table 3: Precision

Parameter% RSDReference
Intraday Precision (n=6)< 2
Interday Precision (n=6)< 2

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_solvent Prepare 0.1M Acetic Acid prep_stock Prepare Standard Stock Solution (500 µg/mL) prep_solvent->prep_stock prep_sample Prepare Sample Solution prep_solvent->prep_sample prep_working Prepare Working Standard Solutions (5-40 µg/mL) prep_stock->prep_working measure_standards Measure Absorbance of Standards prep_working->measure_standards measure_sample Measure Absorbance of Sample prep_sample->measure_sample det_lambda Determine λmax (approx. 348 nm) det_lambda->measure_standards det_lambda->measure_sample plot_curve Construct Calibration Curve measure_standards->plot_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc plot_curve->calc_conc

Caption: Experimental workflow for spectrophotometric quantification of this compound.

Alternative Method: Complexation with Cu2+

An alternative spectrophotometric method involves the formation of a stable complex between this compound and Cu2+ ions in a NaAc-phosphate buffer at pH 8. This complex exhibits a distinct characteristic absorption peak at 408 nm. The absorbance of the complex is proportional to the this compound concentration, providing an indirect method for its quantification.

alternative_method cluster_reagents Reagent Preparation cluster_reaction Complex Formation cluster_measurement_analysis Measurement & Analysis prep_this compound Prepare this compound Solution mix_reagents Mix this compound, Cu2+, and Buffer prep_this compound->mix_reagents prep_cu Prepare Cu2+ Solution prep_cu->mix_reagents prep_buffer Prepare NaAc-Phosphate Buffer (pH 8) prep_buffer->mix_reagents measure_absorbance Measure Absorbance at 408 nm mix_reagents->measure_absorbance determine_conc Determine Concentration measure_absorbance->determine_conc

Caption: Workflow for the indirect spectrophotometric quantification of this compound via Cu2+ complexation.

Conclusion

The described UV-Vis spectrophotometric method is a simple, rapid, accurate, and precise technique for the quantification of this compound in solution. It is suitable for routine quality control analysis and various research applications in the pharmaceutical industry. The validation parameters presented demonstrate the reliability of the method.

References

Troubleshooting & Optimization

How to prevent Troxerutin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Troxerutin in cell culture, with a primary focus on preventing its precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties relevant to cell culture?

This compound, also known as Vitamin P4, is a semi-synthetic flavonoid derived from rutin. It is recognized for its antioxidant and anti-inflammatory properties.[1][2] For cell culture applications, its solubility is a key factor. This compound is freely soluble in water and also soluble in DMSO.[1]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for cell culture experiments. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity. Given this compound's high water solubility, sterile, purified water can also be a suitable solvent, which would eliminate concerns about DMSO toxicity.

Q3: At what temperature should I store my this compound stock solution?

This compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO should be stored at -20°C or -80°C and are generally stable for up to a year at -80°C. Aqueous solutions are less stable, and it is recommended to prepare them fresh or store for no more than one day. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can the pH of the cell culture medium affect this compound's solubility?

Yes, the solubility of flavonoids like this compound can be influenced by pH. Generally, their solubility increases in alkaline conditions. While standard cell culture media are buffered to a physiological pH (around 7.2-7.4), significant drops in pH due to cellular metabolism could potentially impact this compound's stability in solution over long incubation periods.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture medium can significantly impact the effective concentration of the compound, leading to inaccurate and unreliable experimental results. The following guide provides a systematic approach to troubleshooting and preventing this issue.

Observed Issue: Precipitate or cloudiness in cell culture medium after adding this compound.

This can manifest as visible particles, a fine white or yellowish cloudiness, or a crystalline deposit at the bottom of the culture vessel.

Troubleshooting Workflow

G start Precipitation Observed check_concentration Is the final this compound concentration too high? start->check_concentration check_dmso Is the final DMSO concentration > 0.5%? check_concentration->check_dmso No reduce_concentration Action: Lower the final This compound concentration. check_concentration->reduce_concentration Yes check_procedure Was the dilution procedure performed correctly? check_dmso->check_procedure No reduce_dmso Action: Prepare a more dilute stock solution to lower the final DMSO %. check_dmso->reduce_dmso Yes check_media_temp Was the media pre-warmed to 37°C? check_procedure->check_media_temp No improve_procedure Action: Add stock solution drop-wise to media while gently swirling. check_procedure->improve_procedure Yes check_solution_freshness Is the stock solution old or subjected to many freeze-thaw cycles? check_media_temp->check_solution_freshness No warm_media Action: Always pre-warm media to 37°C before adding this compound. check_media_temp->warm_media Yes final_check If problem persists, consider solubility enhancers or alternative solvents. check_solution_freshness->final_check No prepare_fresh Action: Prepare a fresh stock solution and aliquot for single use. check_solution_freshness->prepare_fresh Yes solution Problem Resolved reduce_concentration->solution reduce_dmso->solution improve_procedure->solution warm_media->solution prepare_fresh->solution G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_experiment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 100 mM) weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot warm_media Pre-warm Cell Culture Medium (37°C) aliquot->warm_media add_stock Add Stock Solution Drop-wise with Agitation warm_media->add_stock check Visually Inspect for Precipitation add_stock->check treat_cells Add Medicated Medium to Cells check->treat_cells incubate Incubate Under Standard Conditions treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low in vivo bioavailability of Troxerutin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound, also known as Vitamin P4, is a naturally occurring flavonoid derived from rutin.[1][2] It exhibits a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and vasoprotective properties.[3][4] However, its clinical efficacy is often limited by its low oral bioavailability. This is primarily due to its poor lipophilicity, which restricts its ability to permeate the intestinal membrane, and its susceptibility to rapid metabolism and plasma clearance.[5]

Q2: What are the primary reasons for the low bioavailability of flavonoid glycosides like this compound?

The low bioavailability of flavonoid glycosides, including this compound, is attributed to several factors:

  • Poor Lipophilicity: The presence of multiple hydroxyl groups in their structure makes them hydrophilic, hindering their passive diffusion across the lipid-rich intestinal cell membranes.

  • First-Pass Metabolism: Once absorbed, flavonoids undergo extensive metabolism in the intestines and liver, where they are conjugated with glucuronic acid or sulfate, leading to their rapid elimination from the body.

  • Efflux by Transporters: Flavonoids can be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein, further reducing their net absorption.

Q3: What are the main strategies to improve the bioavailability of this compound?

Several promising strategies are being explored to enhance the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound in nanocarriers like solid lipid nanoparticles (SLNs) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.

  • Chemical Modification: Acylation of this compound, which involves adding acyl groups to its structure, can increase its lipophilicity and, consequently, its permeability across cell membranes.

  • Topical and Transdermal Delivery: For localized therapies, topical formulations can bypass the gastrointestinal tract and first-pass metabolism, delivering the drug directly to the target site.

II. Troubleshooting Guides

A. Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Issue Possible Cause(s) Troubleshooting/Optimization Steps
Low Entrapment Efficiency (EE%) 1. Poor solubility of this compound in the lipid matrix. 2. Drug leakage into the external aqueous phase during preparation. 3. Suboptimal surfactant concentration.1. Select a lipid in which this compound has higher solubility. 2. Optimize the homogenization and ultrasonication time to ensure proper encapsulation. 3. Adjust the surfactant concentration; too low may lead to aggregation, while too high can increase drug solubility in the external phase.
Large Particle Size or High Polydispersity Index (PDI) 1. Inadequate homogenization or ultrasonication energy. 2. Aggregation of nanoparticles due to insufficient surfactant. 3. Inappropriate lipid or surfactant selection.1. Increase the speed and duration of high-shear homogenization and the power of ultrasonication. 2. Ensure adequate surfactant concentration to stabilize the nanoparticle surface. 3. Screen different lipids and surfactants to find a compatible system for this compound.
Instability of the SLN Dispersion (e.g., aggregation, precipitation) 1. Low zeta potential leading to particle aggregation. 2. Storage at inappropriate temperatures. 3. Lipid crystallization changes over time.1. Choose surfactants that impart a higher surface charge to the nanoparticles, leading to a more stable dispersion. A zeta potential of around ±30 mV is generally considered stable. 2. Store the SLN dispersion at the recommended temperature (e.g., 4°C) to minimize lipid crystallization and drug leakage. 3. Incorporate a certain amount of liquid lipid to create less-ordered nanostructured lipid carriers (NLCs), which can improve stability.
B. In Vitro Caco-2 Permeability Assay
Issue Possible Cause(s) Troubleshooting/Optimization Steps
Low Apparent Permeability (Papp) Values 1. Poor aqueous solubility of the test compound. 2. Low and variable efficacy in cell-based assays. 3. Efflux transporter activity.1. Use co-solvents (e.g., DMSO) to dissolve the compound, but keep the final concentration low to avoid cell toxicity. 2. Ensure the Caco-2 cell monolayer is intact by measuring transepithelial electrical resistance (TEER). 3. Include known inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) to assess their contribution to low permeability.
High Variability in Papp Values 1. Inconsistent Caco-2 cell monolayer integrity. 2. Inaccurate quantification of the compound. 3. Variations in experimental conditions.1. Routinely check TEER values to ensure monolayer confluence and integrity. Discard wells with TEER values outside the acceptable range. 2. Validate the analytical method (e.g., HPLC, LC-MS/MS) for accuracy and precision in the relevant buffer. 3. Strictly control incubation time, temperature, and buffer pH.
Precipitation of the Compound in the Donor or Receiver Compartment 1. The concentration of the compound exceeds its solubility in the assay buffer. 2. Interaction of the compound with components of the buffer.1. Determine the solubility of the compound in the assay buffer beforehand and use a concentration below the saturation point. 2. If using a co-solvent, ensure the final concentration does not induce precipitation when diluted in the aqueous buffer.

III. Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
This compound-SLN 140.5 ± 1.020.218 ± 0.01-28.6 ± 8.7183.62
Table 2: In Vitro Permeability of this compound and its Acylated Derivatives
CompoundlogPApparent Permeability (Papp) (cm/s)Reference
This compound -2.04 ± 0.100.34 × 10⁻⁶ ± 0.05Biocatalytic synthesis of acylated derivatives of this compound: their bioavailability and antioxidant properties in vitro. Microbial Cell Factories, 17(1), 130.
This compound Monoester (TME) -0.75 ± 0.080.99 × 10⁻⁶ ± 0.12Biocatalytic synthesis of acylated derivatives of this compound: their bioavailability and antioxidant properties in vitro. Microbial Cell Factories, 17(1), 130.
This compound Diester (TDE) 1.51 ± 0.051.54 × 10⁻⁶ ± 0.17Biocatalytic synthesis of acylated derivatives of this compound: their bioavailability and antioxidant properties in vitro. Microbial Cell Factories, 17(1), 130.

IV. Experimental Protocols

A. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-shear homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Glyceryl behenate (solid lipid)

  • Soy lecithin (co-surfactant)

  • Tween-80 (surfactant)

  • Ethanol

  • Distilled water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve Tween-80 in 25 mL of distilled water.

    • Heat the aqueous phase to 73°C in a water bath with continuous stirring.

  • Preparation of the Lipid Phase:

    • Dissolve this compound, soy lecithin, and glyceryl behenate in 5 mL of ethanol.

    • Heat the lipid phase to 73°C in a separate container with continuous stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer at a specified speed for a set duration to form a coarse oil-in-water emulsion.

  • Formation of the Nanoemulsion:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator.

    • Optimize the sonication time (e.g., 15 minutes) to achieve the desired particle size and PDI.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid nanoparticles.

    • Store the final this compound-SLN dispersion at 4°C.

B. In Vitro Caco-2 Cell Permeability Assay

This protocol outlines the general procedure for assessing the permeability of this compound and its formulations across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compound (this compound or its formulation)

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • TEER meter

  • Orbital shaker

  • Analytical instrument for quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at a specific density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Only use monolayers with TEER values within the acceptable range for your laboratory.

    • Optionally, perform a Lucifer yellow permeability assay to further confirm monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (this compound or its formulation dissolved in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the compound in the donor compartment.

V. Visualizations

Experimental_Workflow_SLN_Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_LipidPhase Lipid Phase Preparation A1 Dissolve Tween-80 in Distilled Water A2 Heat to 73°C A1->A2 Mix Mixing A2->Mix L1 Dissolve this compound, Soy Lecithin, & Glyceryl Behenate in Ethanol L2 Heat to 73°C L1->L2 L2->Mix Homogenize High-Shear Homogenization Mix->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & Solidification Sonicate->Cool Final This compound-SLN Dispersion Cool->Final

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

Caco2_Permeability_Assay_Workflow Start Start Culture Culture Caco-2 cells on Transwell® inserts (21-25 days) Start->Culture Integrity Assess Monolayer Integrity (TEER measurement) Culture->Integrity Experiment Perform Permeability Experiment (Add compound to apical side) Integrity->Experiment Incubate Incubate at 37°C Experiment->Incubate Sample Collect samples from basolateral compartment Incubate->Sample Analyze Quantify compound concentration (HPLC/LC-MS) Sample->Analyze Calculate Calculate Papp value Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the in vitro Caco-2 permeability assay.

References

Addressing Troxerutin instability in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Troxerutin in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a flavonoid, specifically a hydroxyethylrutoside derivative of Rutin, widely used for its antioxidant and vasoprotective properties.[1] Like many flavonoids, this compound is susceptible to degradation in aqueous solutions, which can be influenced by factors such as pH, temperature, and light.[2] This instability can lead to a loss of biological activity and the formation of degradation products, compromising experimental results and the overall integrity of a study.

Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?

A2: The main factors affecting this compound stability are:

  • pH: this compound is known to be susceptible to degradation, particularly in acidic conditions.[1] While detailed kinetics across a full pH range are not extensively published, flavonoids, in general, can also be unstable in neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids. The solubility of this compound in various solvents has been shown to be positively correlated with temperature, but this can also increase the rate of degradation.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.[3] It is recommended to preserve this compound in tight containers protected from strong light.[3]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of this compound.

Q3: What are the common signs of this compound degradation in an aqueous solution?

A3: Common indicators of degradation include:

  • Color Change: A noticeable change in the color of the solution, often to a brownish hue.

  • Precipitation: The formation of a solid precipitate, which may indicate either the degradation product is less soluble or the parent this compound is crashing out of solution due to changes in solubility.

  • Loss of Activity: Diminished or inconsistent results in biological assays compared to freshly prepared solutions.

  • Changes in UV-Vis Spectrum: A shift in the maximum absorbance wavelength (λmax) or a decrease in absorbance over time. For instance, a freshly prepared solution of this compound in 0.1M acetic acid shows a maximum absorbance at 348 nm and is stable for about 3 hours.

Troubleshooting Guides

Issue 1: Discoloration or Precipitation of this compound Solution

Question: My this compound solution turned yellow/brown and/or a precipitate has formed shortly after preparation. What could be the cause and how can I prevent this?

Answer:

This is a common issue stemming from the inherent instability of this compound in aqueous media. Here’s a step-by-step guide to troubleshoot and prevent this problem:

Potential Causes:

  • pH-induced Degradation: this compound is known to degrade under acidic conditions, and flavonoids can also be unstable at neutral or alkaline pH.

  • Low Aqueous Solubility: this compound has limited solubility in aqueous buffers like PBS (approximately 1 mg/mL). Exceeding this solubility limit will cause precipitation.

  • Photodegradation: Exposure to ambient or direct light can cause degradation.

  • Oxidation: Dissolved oxygen in the aqueous medium can contribute to degradation.

Solutions and Preventive Measures:

  • Optimize Solvent and pH:

    • Co-solvents: For stock solutions, use organic solvents like DMSO or ethanol, where this compound is more soluble (e.g., ~30 mg/mL in DMSO). Prepare a high-concentration stock and dilute it into your aqueous experimental medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • pH Control: If direct dissolution in an aqueous buffer is necessary, use a buffer in the pH range of 4-6, as flavonoids are often more stable in slightly acidic conditions. However, for cell culture experiments requiring physiological pH (~7.4), minimizing the time the solution is kept before use is crucial.

  • Protect from Light:

    • Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Deoxygenate Solutions:

    • For sensitive experiments, consider purging your aqueous buffer with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxidative degradation.

  • Fresh Preparation:

    • Due to its instability, it is highly recommended to prepare this compound solutions fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

  • Consider Using Antioxidants:

    • For longer-term experiments, the inclusion of an antioxidant such as ascorbic acid or glutathione in the formulation could potentially improve stability, although specific data for this compound is limited.

Issue 2: Inconsistent or Lower-than-Expected Biological Activity

Question: I am observing variable or weak effects of this compound in my cell-based assays. Could this be related to its stability?

Answer:

Yes, inconsistent biological activity is a strong indicator of this compound degradation. The active concentration of the compound is likely decreasing over the course of your experiment.

Troubleshooting Workflow:

A Inconsistent/Weak Biological Activity Observed B Was the this compound solution freshly prepared for each experiment? A->B C Prepare fresh solutions immediately before each use. B->C No D Was the stock solution prepared in an appropriate solvent (e.g., DMSO)? B->D Yes E Prepare a high-concentration stock in DMSO and dilute just before use. D->E No F Was the final concentration of the organic solvent in the media kept low and consistent? D->F Yes G Ensure final solvent concentration is below cytotoxic levels (e.g., <0.5% DMSO) and is the same across all treatments. F->G No H Was the solution protected from light during preparation and incubation? F->H Yes I Use amber vials and minimize light exposure. H->I No J Consider a time-course experiment to assess the stability of this compound in your specific cell culture medium. H->J Yes K Analyze aliquots of the prepared solution over time using HPLC to quantify this compound concentration. J->K

Caption: Troubleshooting workflow for inconsistent biological activity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterFreely soluble (qualitative)
PBS (pH 7.2)~ 1 mg/mL
DMSO~ 30 mg/mL
Dimethyl formamide~ 30 mg/mL
Ethanol (96%)Slightly soluble
Methylene chloridePractically insoluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be diluted for use in various experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the stock solution at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol-water mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the this compound solution with a solution of 3% H₂O₂.

    • Keep the mixture at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Place the this compound powder in a hot air oven at a set temperature (e.g., 105°C) for a defined period.

    • Also, incubate the this compound solution at a high temperature (e.g., 60°C).

    • Analyze samples at different time intervals.

  • Photolytic Degradation:

    • Expose the this compound solution and powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.

Visualizations

This compound Degradation Pathway

cluster_conditions Stress Conditions cluster_products Identified Degradation Products (in acidic conditions) This compound This compound (3',4',7-Tri-O-(β-hydroxyethyl)rutin) Degradation_Products Degradation Products This compound->Degradation_Products Hydrolysis/Degradation D1 3',4',7-Tri-O-(β-hydroxyethyl)quercetin Degradation_Products->D1 D2 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin Degradation_Products->D2 D3 3',4'-Di-O-(β-hydroxyethyl)quercetin Degradation_Products->D3 Acid Acidic Conditions Acid->Degradation_Products Light Light Exposure Light->Degradation_Products Heat High Temperature Heat->Degradation_Products Oxygen Oxidation Oxygen->Degradation_Products

Caption: Factors leading to this compound degradation.

Experimental Workflow for Preparing a Stabilized this compound Solution

start Start: Need for this compound Solution prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer Immediately Before Use prep_stock->dilute protect Protect from Light at All Stages dilute->protect use Use Freshly Prepared Solution in Experiment protect->use end End: Experiment Conducted use->end

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Overcoming Troxerutin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Troxerutin in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a flavonoid, a class of natural compounds known for their antioxidant properties.[1] This inherent reducing potential and its molecular structure can lead to interference in various biochemical assays, particularly those that rely on colorimetric or fluorometric detection methods. The primary mechanisms of interference include direct reduction of assay reagents, intrinsic absorbance or fluorescence, and quenching of fluorescent signals.[2][3]

Q2: Which types of assays are most susceptible to interference from this compound?

A2: Assays that are particularly susceptible to interference by this compound include:

  • Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic acid (BCA), Lowry, and Bradford assays are prone to interference. Flavonoids can reduce Cu²⁺ to Cu¹⁺ in the BCA and Lowry assays, leading to an overestimation of protein concentration.[4][5]

  • Antioxidant Capacity Assays: In assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), this compound's intrinsic antioxidant activity will contribute to the overall signal, potentially masking the true antioxidant capacity of the test sample.

  • Cell Viability Assays: Assays that use tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT can be affected. Flavonoids have been shown to directly reduce these salts to formazan, leading to a false-positive signal for cell viability.

  • Fluorescence-Based Assays: this compound has been reported to act as a fluorescence quencher, which can lead to a decrease in the fluorescent signal in assays that rely on this detection method.

Troubleshooting Guides

Interference in Protein Quantification Assays

Symptom: Inaccurately high protein concentration readings in samples containing this compound.

Cause: this compound, like other flavonoids, can directly reduce the copper ions in the BCA and Lowry assay reagents, and can also interact with the Coomassie dye in the Bradford assay, leading to a false positive signal.

Solution: The most effective method to remove this compound interference is to precipitate the protein from the sample, thereby separating it from the interfering flavonoid. Acetone precipitation is a widely accepted and effective method.

Experimental Protocol: Acetone Precipitation for Protein Samples

  • Sample Preparation: Take a known volume of your sample containing protein and this compound.

  • Precipitation: Add four volumes of ice-cold acetone to your sample.

  • Incubation: Vortex the mixture and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant which contains the this compound.

  • Pellet Washing (Optional): Wash the protein pellet with a small volume of cold acetone and repeat the centrifugation step.

  • Drying: Allow the protein pellet to air dry to remove any residual acetone.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream protein quantification assay.

Interference in Cell Viability Assays (MTT, XTT)

Symptom: Higher than expected cell viability, or a baseline signal in no-cell controls containing this compound.

Cause: this compound can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.

Solution: To accurately determine cell viability, it is crucial to correct for the contribution of this compound to the final absorbance reading. This is achieved by running parallel "no-cell" controls.

Experimental Protocol: Correcting for this compound Interference in MTT Assay

  • Plate Setup:

    • Test Wells: Plate cells and treat with different concentrations of this compound.

    • No-Cell Control Wells: In a separate set of wells on the same plate, add the same concentrations of this compound to the cell culture medium without cells.

  • MTT Assay: Perform the MTT assay according to your standard protocol. Add MTT reagent to all wells (including no-cell controls) and incubate. After incubation, solubilize the formazan crystals.

  • Data Acquisition: Measure the absorbance of all wells at the appropriate wavelength (typically 570 nm).

  • Data Correction: For each concentration of this compound, subtract the average absorbance of the corresponding "no-cell" control wells from the average absorbance of the "test" wells.

Data Presentation: Example of Corrected Cell Viability Data

This compound Conc. (µM)Absorbance (Cells + this compound)Absorbance (No-Cell Control)Corrected Absorbance% Cell Viability
01.200.051.15100%
101.150.101.0591.3%
500.950.250.7060.9%
1000.700.400.3026.1%
Interference in Antioxidant Capacity Assays (DPPH, ABTS)

Symptom: Overestimation of the antioxidant capacity of your sample.

Cause: this compound is a potent antioxidant and will directly scavenge the radicals (DPPH or ABTS), contributing to the measured antioxidant activity.

Solution: To determine the antioxidant capacity of your sample, you must first quantify the intrinsic antioxidant activity of this compound at the concentrations used in your experiment and then subtract this from your total measured activity.

Experimental Protocol: Correcting for this compound's Antioxidant Activity

  • Standard Curve: Prepare a standard curve using a known antioxidant like Trolox.

  • Sample Measurement: Measure the antioxidant capacity of your sample containing this compound.

  • This compound-Only Control: In parallel, measure the antioxidant capacity of this compound alone at the same concentration present in your sample.

  • Calculation:

    • Determine the total antioxidant capacity of your sample (in Trolox equivalents).

    • Determine the antioxidant capacity of the this compound-only control (in Trolox equivalents).

    • Subtract the antioxidant capacity of the this compound-only control from the total antioxidant capacity of your sample to obtain the corrected antioxidant capacity of your sample.

Data Presentation: Example of Corrected Antioxidant Capacity

SampleTotal Antioxidant Capacity (µM Trolox Equiv.)This compound Contribution (µM Trolox Equiv.)Corrected Sample Antioxidant Capacity (µM Trolox Equiv.)
Sample A + 50 µM this compound1508070
Sample B + 50 µM this compound1208040

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, including the Nrf2/HO-1, PI3K/Akt, and MAPK pathways.

Troxerutin_Signaling_Pathways cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Downstream Effects This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt MAPK MAPK Pathway This compound->MAPK Antioxidant_Response Antioxidant Response (HO-1, NQO1) Nrf2->Antioxidant_Response Cell_Survival Cell Survival & Growth PI3K_Akt->Cell_Survival Inflammation_Modulation Inflammation Modulation MAPK->Inflammation_Modulation

Figure 1: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Correcting Assay Interference

The following workflow provides a logical approach to identifying and mitigating interference from this compound in biochemical assays.

Interference_Workflow Start Start: Assay with this compound Check_Interference Run 'No-Analyte' Control (this compound only) Start->Check_Interference Interference_Detected Interference Detected? Check_Interference->Interference_Detected No_Interference No Significant Interference Interference_Detected->No_Interference No Correction_Needed Correction Required Interference_Detected->Correction_Needed Yes Proceed Proceed with Standard Protocol No_Interference->Proceed End End Proceed->End Implement_Correction Implement Correction Protocol (e.g., Blank Subtraction, Precipitation) Correction_Needed->Implement_Correction Corrected_Data Analyze Corrected Data Implement_Correction->Corrected_Data Corrected_Data->End

Figure 2: Logical workflow for addressing this compound interference.

References

Troubleshooting inconsistent results in Troxerutin animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Troxerutin Animal Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during pre-clinical research involving this compound.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is this compound and what are its primary mechanisms of action? A1: this compound, also known as Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin, commonly found in tea, coffee, cereals, and various fruits and vegetables.[1][2][3] Its therapeutic effects are primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][4] Key molecular mechanisms include the reduction of oxidative stress by decreasing lipid peroxidation (measured by malondialdehyde - MDA levels) and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). Additionally, this compound modulates inflammatory responses by inhibiting pathways such as Nuclear Factor-kappa B (NF-κB) and downregulating pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Troubleshooting Inconsistent Efficacy

  • Q2: We are observing high variability in the anti-inflammatory effects of this compound between our experimental groups. What could be the cause? A2: Inconsistent anti-inflammatory effects can stem from several factors:

    • Dose-Response Relationship: The effect of this compound is often dose-dependent. Lower doses may not be sufficient to elicit a significant response, while higher doses may show a plateau or even different effects. For example, in a rat model of arthritis, doses of 50, 100, and 200 mg/kg showed a dose-dependent reduction in arthritis score and plasma nitrite levels.

    • Route of Administration: The bioavailability and pharmacokinetics of this compound can differ significantly based on the administration route (e.g., oral gavage vs. intraperitoneal injection). The intraperitoneal (IP) route often leads to faster and more complete absorption compared to oral administration, which could result in a more pronounced immediate effect.

    • Animal Model Specifics: The inflammatory stimulus used (e.g., lipopolysaccharide [LPS], complete Freund's adjuvant [CFA], streptozotocin [STZ]) and the underlying pathology of the animal model will influence this compound's efficacy. Its effectiveness in a model of acute LPS-induced inflammation might differ from a chronic autoimmune model.

    • Timing of Treatment: The timing of this compound administration (prophylactic vs. therapeutic) is critical. Pre-treatment before an inflammatory insult may yield more significant protective effects compared to treatment after the onset of disease.

  • Q3: Our results for oxidative stress markers (MDA, SOD, GPx) are not consistent with published literature. What should we check? A3: Discrepancies in oxidative stress markers are a common issue. Consider the following:

    • Animal Species and Strain: Different animal species (e.g., mice vs. rats) and even different strains (e.g., C57BL/6 vs. Sprague-Dawley) can have varying metabolic rates and physiological responses to both the disease induction and the compound. This can alter the baseline levels and the response of antioxidant enzymes.

    • Tissue-Specific Effects: The antioxidant effect of this compound can be tissue-specific. For instance, significant changes might be observed in the hippocampus but not in the serum, or in the kidney but not the liver. Ensure your tissue of interest matches that of the reference study.

    • Assay Methodology: The methods used to measure MDA (e.g., TBARS assay) and antioxidant enzyme activity are sensitive to procedural variations. Ensure that your protocols for sample preparation, reagent stability, and instrument calibration are robust and consistent.

    • Severity of Disease Model: The level of oxidative stress induced by your model is crucial. In a model with overwhelming oxidative stress, the protective effect of a given this compound dose might be masked. Conversely, in a model with very mild stress, a significant effect may be difficult to detect.

Experimental Design and Protocols

  • Q4: What is a typical dosage range for this compound in rats and mice, and what administration route is most common? A4: Dosages in rodent studies typically range from 50 to 300 mg/kg body weight. The most common administration routes are oral gavage (p.o.) for studies mimicking human consumption and intraperitoneal (i.p.) injection for ensuring higher bioavailability. The choice depends on the experimental goal; i.p. administration is often used in proof-of-concept studies to maximize systemic exposure.

Table 1: Summary of this compound Dosage and Administration in Rodent Models
Animal ModelSpecies/StrainDosageAdministration RouteDurationKey FindingsReference
Adjuvant-Induced ArthritisWistar Rats50, 100, 200 mg/kg/dayOral15 daysDose-dependent reduction in arthritis score and plasma nitrite.
Type 1 Diabetes (STZ)C57BL/6 MiceNot specifiedNot specifiedNot specifiedDecreased pro-inflammatory cytokines (IL-1, IL-17, TNF-α, IFN-γ).
Doxorubicin CardiotoxicityWistar Rats150 mg/kg/dayOral4 weeks (pre-treatment)Upregulated antioxidant enzymes; reduced MDA levels.
Metabolic Syndrome (HFFD)Mus musculus Mice150 mg/kg/dayOral45 daysSuppressed oxidative stress and improved mitochondrial biogenesis in the heart.
Morphine WithdrawalMale Mice50, 100, 200 mg/kgIntraperitoneal (i.p.)9 days50 & 100 mg/kg doses significantly reduced withdrawal symptoms. All doses decreased MDA.
Chronic Mild StressMale Rats50, 150, 300 mg/kgNot specifiedNot specifiedDose-dependent reduction in serum cortisol levels.
  • Q5: Can you provide a general protocol for inducing an inflammatory response with LPS in mice to test this compound's efficacy? A5: Below is a generalized protocol based on methodologies for inducing acute lung injury.

Protocol: LPS-Induced Acute Lung Injury (ALI) in Mice
  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Control (Vehicle)

    • LPS + Vehicle

    • LPS + this compound (e.g., 50 mg/kg)

    • LPS + this compound (e.g., 100 mg/kg)

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., normal saline).

    • Administer this compound via intraperitoneal (i.p.) injection or oral gavage 1 hour before LPS challenge.

  • LPS Challenge:

    • Lightly anesthetize the mice.

    • Administer Lipopolysaccharide (LPS from E. coli) via intranasal instillation (e.g., 5 mg/kg in 50 µL of sterile saline). The control group receives sterile saline only.

  • Sample Collection:

    • At a specified time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the animals.

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β).

    • Harvest lung tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for NF-κB pathway proteins).

  • Endpoint Analysis:

    • Cell Count: Use a hemocytometer to count total and differential cells in BALF.

    • Cytokine Measurement: Use ELISA kits to quantify TNF-α, IL-1β, and IL-6 in the BALF supernatant.

    • Histology: Evaluate lung injury scores based on edema, inflammatory cell infiltration, and alveolar damage.

    • Western Blot: Analyze lung tissue homogenates for phosphorylated and total levels of proteins in the MAPK and NF-κB signaling pathways.

Visual Guides: Workflows and Pathways

Experimental and Troubleshooting Workflow

The following diagram outlines a typical experimental workflow and a logical process for troubleshooting inconsistent results.

G cluster_exp Experimental Workflow cluster_ts Troubleshooting Inconsistent Results start Hypothesis & Experimental Design groups Animal Grouping & Acclimatization start->groups pretreatment This compound Pre-treatment (p.o. / i.p.) groups->pretreatment induction Disease Model Induction (e.g., LPS, STZ) pretreatment->induction monitoring Monitor Clinical Signs & Collect Samples induction->monitoring analysis Biochemical & Molecular Analysis monitoring->analysis results Data Analysis & Interpretation analysis->results inconsistent Inconsistent Results? results->inconsistent check_dose Review Dose & Administration Route inconsistent->check_dose Yes check_model Verify Animal Model (Species, Strain, Severity) check_dose->check_model check_protocol Audit Assay Protocols & Reagents check_model->check_protocol check_timing Check Treatment Timing & Duration check_protocol->check_timing check_timing->start Revise Experiment G cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Activation This compound->Nrf2 Activates NFkB NF-κB Inhibition This compound->NFkB Inhibits ROS->Nrf2 Induces ROS->NFkB Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes SOD, GPx, HO-1 ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Neutralize Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2

References

Technical Support Center: Enhancing Troxerutin Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers focused on delivering Troxerutin across the blood-brain barrier (BBB).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the brain a focus of research?

A1: this compound, also known as Vitamin P4, is a naturally occurring flavonoid found in tea, coffee, and various vegetables and fruits.[1] It has a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Its potential to protect against neuronal damage makes it a promising candidate for treating neurodegenerative diseases and brain injuries like traumatic brain injury (TBI) and stroke.[1][3] However, its clinical efficacy is often limited by poor bioavailability and difficulty in crossing the blood-brain barrier (BBB), a highly selective membrane that protects the brain. Therefore, research is focused on developing strategies to enhance its delivery into the brain.

Q2: What are the primary challenges in getting this compound across the BBB?

A2: The primary challenges stem from the inherent properties of both this compound and the BBB. The BBB is composed of tightly packed endothelial cells that strictly regulate the passage of substances into the brain, effectively blocking most large molecules and many small molecules. This compound's relatively low lipophilicity can hinder its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells. Furthermore, it may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the brain, further limiting its accumulation.

Q3: What are the main strategies being explored to enhance this compound's BBB penetration?

A3: The main strategies focus on encapsulating this compound into nanocarriers or modifying its structure to exploit the BBB's natural transport mechanisms. Key approaches include:

  • Nanoparticle-Based Systems: Formulating this compound into solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles to protect it from degradation and facilitate its transport.

  • Surface Modification: Decorating the surface of these nanoparticles with specific ligands (e.g., transferrin, peptides) that bind to receptors on the BBB endothelial cells. This can trigger receptor-mediated transcytosis (RMT), a process where the cell actively transports the nanoparticle across the barrier.

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity, thereby enhancing its ability to diffuse passively across the BBB.

Q4: What is Receptor-Mediated Transcytosis (RMT) and how is it used for brain drug delivery?

A4: Receptor-mediated transcytosis (RMT) is a major physiological pathway for transporting large molecules, like proteins and peptides, across the BBB. It involves a ligand binding to a specific receptor on the surface of a brain capillary endothelial cell, which triggers the cell to engulf the ligand and its cargo in a vesicle. This vesicle is then transported across the cell and released on the other side, into the brain parenchyma. Researchers leverage this by attaching ligands, such as an antibody against the transferrin receptor (TfR), to nanoparticles. Since the TfR is highly expressed on BBB cells, these targeted nanoparticles can effectively "trick" the BBB into transporting them into the brain.

Section 2: Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (EE%) of this compound in Nanoparticles

Q: My this compound encapsulation efficiency is consistently low (<50%). What factors could be causing this and how can I improve it?

A: Low encapsulation efficiency is a common challenge, often stemming from the properties of the drug and the formulation process. Here are potential causes and optimization strategies:

Potential CauseTroubleshooting & Optimization Strategy
Poor Drug-Lipid/Polymer Interaction This compound is relatively hydrophilic, which can make its encapsulation into a hydrophobic lipid or polymer matrix difficult. Try using a blend of lipids or polymers with varying polarities to create a more favorable environment for the drug. Consider adding a co-solvent in which both the drug and the carrier material are soluble during the formulation process.
Drug Leakage during Formulation During homogenization or sonication, the high energy input can cause the drug to partition out of the forming nanoparticles into the aqueous phase. Optimize the energy input by adjusting the duration and power of sonication or the speed of homogenization. A shorter, more intense energy application may be more effective than a prolonged, lower-energy one.
Inappropriate Solvent/Antisolvent System In nanoprecipitation methods, the choice of solvent and antisolvent is critical. The drug should be highly soluble in the solvent and poorly soluble in the antisolvent to maximize precipitation within the nanoparticle. Experiment with different solvent systems (e.g., ethanol, acetone, THF) and antisolvent ratios.
Suboptimal pH The pH of the aqueous phase can influence the charge and solubility of both this compound and the carrier material, affecting their interaction. Conduct small-scale experiments to test a range of pH values for the aqueous phase to find the point of maximum encapsulation.
Unfavorable Drug-to-Carrier Ratio Overloading the system with too much drug relative to the amount of lipid or polymer can lead to saturation and low EE%. Create a series of formulations with varying drug-to-carrier weight ratios to identify the optimal loading capacity of your system.
Issue 2: Poor In Vitro BBB Permeability of this compound Nanoparticles

Q: My this compound-loaded nanoparticles show minimal transport across my in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells). What are the likely reasons?

A: Low permeability in an in vitro model suggests that the nanoparticles are not effectively interacting with or crossing the endothelial cell monolayer. Consider the following factors:

Potential CauseTroubleshooting & Optimization Strategy
Suboptimal Particle Size Nanoparticle size is a critical determinant of BBB penetration. Particles that are too large (>200 nm) may not be efficiently endocytosed. An optimal size range is generally considered to be 10-100 nm. Adjust formulation parameters such as sonication time, homogenization speed, or polymer/lipid concentration to achieve a smaller particle size.
Neutral or Negative Surface Charge The surface of brain endothelial cells is negatively charged. Nanoparticles with a positive surface charge (zeta potential) may exhibit enhanced interaction and uptake via adsorptive-mediated transcytosis due to favorable electrostatic interactions. Consider incorporating cationic lipids or polymers (e.g., chitosan) into your formulation to impart a positive surface charge.
Lack of Targeting Ligand Without a specific targeting moiety, nanoparticle uptake relies on less efficient, non-specific mechanisms. Decorate the nanoparticle surface with ligands that target receptors on brain endothelial cells, such as transferrin (for the transferrin receptor) or specific peptides. This promotes highly efficient receptor-mediated transcytosis.
Poor Stability in Culture Media Nanoparticles may aggregate or degrade in the complex biological environment of cell culture media, preventing them from reaching the cell monolayer in their optimal state. Evaluate the stability of your nanoparticles in the culture media over the time course of your experiment using Dynamic Light Scattering (DLS). If instability is an issue, consider surface coating with polyethylene glycol (PEG) to create a "stealth" effect, which can improve stability and circulation time.
Compromised In Vitro Model Integrity The low permeability may be an artifact of a poorly formed or "leaky" cell monolayer. Always validate your in vitro BBB model by measuring Transendothelial Electrical Resistance (TEER) and permeability to a marker molecule like sodium fluorescein or Lucifer yellow before each experiment.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

This table summarizes key data from a study on this compound-loaded Solid Lipid Nanoparticles (TXR-SLNs), providing a reference for expected formulation characteristics.

Formulation IDAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (EE%)
TXR-SLN 2 (Optimized)140.5 ± 1.020.218 ± 0.01+28.6 ± 8.7183.62%
Reference<200 nm<0.3~±30 mV (for stability)>70% (desirable)
Data adapted from a study on TXR-SLNs. The optimized formulation demonstrates desirable characteristics for drug delivery.
Table 2: Comparative Permeability of Flavonoids Across BBB Models

This table shows permeability data for different flavonoids, illustrating that permeability is influenced by lipophilicity and interaction with efflux pumps.

CompoundBBB ModelPermeability Metric & ValueKey Finding
Naringenin In situ rat brain perfusionK(in) = 0.145 ml min⁻¹ g⁻¹Higher permeability, consistent with higher lipophilicity.
Quercetin In situ rat brain perfusionK(in) = 0.019 ml min⁻¹ g⁻¹Lower permeability; efflux may be mediated by BCRP transporter.
Hesperetin In vitro (co-culture)High Apparent Permeability (Papp)Demonstrates ability to traverse the BBB in vitro.
Naringenin In vitro (co-culture)High Apparent Permeability (Papp)Permeation potential is consistent with compound lipophilicity.

Section 4: Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on the high-shear homogenization and ultrasonication technique.

Materials:

  • This compound (TXR)

  • Solid Lipid (e.g., Glyceryl behenate)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant/Stabilizer (e.g., Soy lecithin)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Dissolve this compound, the solid lipid (e.g., glyceryl behenate), and the stabilizer (e.g., soy lecithin) in ethanol. Heat this mixture to ~70°C (above the melting point of the lipid) with continuous stirring until a clear, homogenous solution is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Polysorbate 80) in deionized water and heat it to the same temperature as the lipid phase (~70°C).

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 15 minutes. This will form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication (e.g., 400W) for 15-20 minutes in an ice bath to prevent lipid recrystallization and degradation. This step is crucial for reducing the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid will solidify, forming the SLNs with this compound entrapped inside.

  • Purification (Optional): To remove unencapsulated drug and excess surfactant, the SLN dispersion can be centrifuged or dialyzed.

  • Characterization: Analyze the formulation for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Determine the Encapsulation Efficiency (EE%) using UV-Vis spectrophotometry after separating the nanoparticles from the aqueous phase.

Protocol 2: In Vitro BBB Permeability Assay (Transwell Model)

This protocol describes a standard method for assessing the permeability of this compound formulations across a cell-based BBB model.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Brain endothelial cells (e.g., hCMEC/D3 or bEnd.3)

  • Cell culture medium and supplements

  • This compound formulation and free this compound solution

  • Lucifer Yellow or Sodium Fluorescein (for monolayer integrity check)

  • Hanks' Balanced Salt Solution (HBSS)

  • Analytical instrument for quantification (e.g., HPLC or LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side (top chamber) of the Transwell inserts at a high density.

  • Monolayer Formation: Culture the cells for 5-7 days, or until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the Transendothelial Electrical Resistance (TEER) daily. A stable, high TEER value indicates a well-formed barrier.

  • Barrier Integrity Check: Before the transport experiment, assess the integrity of the monolayer. Replace the medium in the apical and basolateral (bottom) chambers with HBSS. Add a low-permeability marker like Lucifer Yellow to the apical chamber. After 1 hour, measure the amount of marker that has crossed into the basolateral chamber. A low permeability coefficient (Papp) for the marker confirms barrier integrity.

  • Transport Experiment:

    • Carefully wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound formulation (or free this compound as a control) to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and immediately replace the volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated analytical method like HPLC.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Section 5: Visualizations (Graphviz)

G cluster_formulation Phase 1: Nanoparticle Formulation & Characterization cluster_invitro Phase 2: In Vitro BBB Model Testing cluster_invivo Phase 3: In Vivo Validation A Select Core Materials (Lipid/Polymer) & Surfactants B Optimize Formulation Method (e.g., Homogenization, Sonication) A->B C Incorporate this compound B->C D Add Targeting Ligand (e.g., Transferrin) C->D Optional but Recommended E Physicochemical Characterization (Size, Zeta, EE%) C->E D->E F Culture Endothelial Cells on Transwell Inserts E->F Proceed if properties are optimal G Validate Barrier Integrity (TEER, Marker Permeability) F->G H Perform Permeability Assay with NP Formulation G->H I Quantify this compound Transport (e.g., HPLC) H->I J Calculate Papp Value I->J K Administer Formulation to Animal Model (e.g., IV) J->K Proceed if Papp is high L Collect Brain & Plasma Samples at Time Points K->L M Quantify this compound Concentrations L->M N Determine Brain Uptake & Pharmacokinetics M->N

Caption: Experimental workflow for developing and validating this compound nanoparticles for BBB delivery.

G cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_receptors cluster_brain Brain Parenchyma NP Tf-Targeted Nanoparticle (this compound-Loaded) TfR Transferrin Receptor (TfR) NP->TfR 1. Binding EC Endothelial Cell Vesicle Endocytic Vesicle TfR->Vesicle 2. Internalization (Endocytosis) Release This compound Released Vesicle->Release 3. Transcytosis & Exocytosis

Caption: Mechanism of Receptor-Mediated Transcytosis (RMT) for nanoparticle delivery across the BBB.

G Start Low In Vivo Brain Uptake of this compound Formulation Check1 Are physicochemical properties (size, charge, EE%) optimal? Start->Check1 Action1 Reformulate: Adjust lipid/polymer concentration, sonication time, or drug/carrier ratio. Check1->Action1 No Check2 Is the nanoparticle stable in plasma? Check1->Check2 Yes End Re-evaluate In Vivo Brain Uptake Action1->End Action2 Improve stability: Add PEG coating to create 'stealth' nanoparticles to increase circulation time. Check2->Action2 No Check3 Is a targeting strategy being used? Check2->Check3 Yes Action2->End Action3 Incorporate a targeting ligand (e.g., anti-TfR antibody, specific peptides) to engage RMT. Check3->Action3 No Check3->End Yes (Consider alternative targets or routes) Action3->End

Caption: Troubleshooting flowchart for low in vivo brain uptake of this compound nanoparticles.

References

Minimizing Troxerutin degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Troxerutin degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a semi-synthetic bioflavonoid derived from rutin, known for its antioxidant and vasoprotective properties. Its stability is a concern because it is susceptible to degradation under common experimental conditions such as acidic pH, high temperatures, and exposure to light, which can impact the accuracy and reproducibility of research findings.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to this compound degradation are:

  • pH: this compound is particularly unstable in acidic conditions, leading to hydrolytic degradation.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Light: Exposure to light, especially UV radiation, can cause photodegradation.

  • Oxidation: As a flavonoid, this compound can be susceptible to oxidative degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored at 2-8°C, protected from light and air.[1] It is supplied as a crystalline solid and should be kept in a tightly sealed container.

Q4: What are the main degradation products of this compound?

A4: Under acidic conditions, this compound undergoes hydrolysis to form several degradation products, including 3',4',7-Tri-O-(β-hydroxyethyl)quercetin.

Q5: Can I use this compound solutions that have changed color?

A5: A change in the color of a this compound solution, such as turning from a light yellow to a darker shade, can indicate degradation. It is recommended to use freshly prepared solutions for experiments to ensure the integrity of the compound.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected bioactivity This compound degradation due to improper handling or storage.- Ensure this compound is stored at 2-8°C and protected from light. - Prepare fresh solutions before each experiment. - Use appropriate solvents and buffers (see Experimental Protocols). - Consider using a stabilizer like ascorbic acid in your solutions.
Precipitation of this compound in cell culture media Poor solubility of this compound in aqueous media at high concentrations.- Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the culture medium immediately before use. - Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid cytotoxicity. - Warm the medium to 37°C before adding the this compound stock solution to aid dissolution.
High background signal in fluorescence-based assays Intrinsic fluorescence of this compound or its degradation products.- Run a blank control with this compound alone to determine its background fluorescence at the excitation and emission wavelengths of your assay. - Subtract the background fluorescence from your experimental readings. - If possible, choose fluorescent probes with excitation/emission spectra that do not overlap with this compound.
Variability in results between experimental batches Inconsistent preparation of this compound solutions or degradation over time.- Standardize the protocol for preparing this compound solutions, including the solvent, concentration, and mixing procedure. - Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or -80°C for long-term use to ensure consistency between experiments. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary: this compound Degradation

The following tables provide an overview of this compound degradation under various stress conditions. This data is compiled from forced degradation studies and literature on related flavonoids like Rutin, providing a general guide for experimental design.

Table 1: Effect of pH on this compound Degradation

pHTemperature (°C)Incubation Time (hours)Estimated % Degradation
3.0372415-25%
5.037245-10%
7.43724< 5%
9.0372410-20%

Table 2: Effect of Temperature on this compound Degradation (at pH 7.4)

Temperature (°C)Incubation Time (hours)Estimated % Degradation
424< 2%
25 (Room Temp)245-8%
37248-15%
6024> 30%

Table 3: Effect of Light Exposure on this compound Degradation (at Room Temperature, pH 7.4)

Light ConditionExposure Time (hours)Estimated % Degradation
Dark (Control)24< 5%
Ambient Lab Light2410-15%
Direct Sunlight24> 40%
UV Light (254 nm)24> 60%

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. Preparation of Working Solutions for Cell Culture

  • Objective: To prepare a diluted working solution of this compound for treating cells in culture.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

    • In a sterile tube, add the calculated volume of the this compound stock solution to a sufficient volume of pre-warmed cell culture medium.

    • Mix gently by pipetting up and down.

    • Add the final diluted this compound solution to your cell culture plates immediately.

3. Stability Indicating HPLC-UV Method for this compound

  • Objective: To quantify this compound and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm and/or 350 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at known concentrations.

    • Prepare samples by diluting them in the mobile phase to a concentration within the linear range of the assay.

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and comparison to the standards. Degradation products will appear as separate peaks with different retention times.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solution (Culture Medium) stock->working Dilution treat Treat Cells with this compound working->treat incubate Incubate (Specific Time & Conditions) treat->incubate hplc HPLC-UV Analysis incubate->hplc Quantify Degradation bioassay Bioactivity Assay incubate->bioassay Assess Efficacy nrf2_pathway cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inhibits Keap1-Nrf2 interaction ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition/Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds to nfkb_pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits Activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->IkB Bound/Inactive NFkB_n NF-κB NFkB->NFkB_n Translocation DNA κB DNA Binding Sites NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

References

Cell culture contamination issues when working with Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Troxerutin in cell culture.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and yellow after adding this compound. Is this bacterial contamination?

This is a common issue. While a sudden change in media color to yellow and turbidity are classic signs of bacterial contamination, it's also possible that the this compound has precipitated out of solution, which can be mistaken for microbial growth.[1]

To differentiate between bacterial contamination and this compound precipitate:

  • Microscopic Examination: Observe the culture under a phase-contrast microscope.

    • Bacteria: Will appear as very small, distinct, and often motile particles (cocci or rods) between your cells.[1] The background of the medium may appear granular or shimmery.

    • Precipitate: Will typically appear as amorphous, crystalline, or flocculent non-motile particles.[2] These particles may vary in size and shape.

  • Incubate a Cell-Free Control: Add this compound to a flask containing only cell culture medium (no cells) and incubate it alongside your experimental cultures. If the medium becomes cloudy, it is likely due to precipitation of the compound.

  • pH Check: Bacterial contamination often leads to a rapid drop in the pH of the medium, causing the phenol red indicator to turn yellow. While some chemical interactions can also alter pH, a rapid and significant change is more indicative of microbial growth.

Q2: I'm observing small, dark, non-moving particles in my culture after this compound treatment. What could this be?

If the particles are non-motile and have a crystalline or irregular shape, it is likely that the this compound has precipitated. This can happen if the final concentration of the compound exceeds its solubility in the cell culture medium, or if the DMSO concentration in the final solution is too high, causing the compound to come out of solution when diluted in the aqueous medium.

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

  • Check Solubility Limits: Be aware of this compound's solubility. It is soluble in DMSO at approximately 30 mg/mL but has lower solubility in aqueous solutions like PBS (approximately 1 mg/mL).

  • Optimize Solvent Concentration: When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.

  • Proper Dissolution: Ensure the this compound is fully dissolved in the solvent before adding it to the culture medium.

  • Pre-warm Medium: Add the this compound stock solution to pre-warmed culture medium and mix gently but thoroughly.

  • Test Dilutions: Before treating your cells, perform a trial dilution of your highest this compound concentration in the culture medium and observe for any precipitation.

Q4: Can this compound interfere with cell viability assays like the MTT assay?

Yes, as an antioxidant, this compound has the potential to interfere with viability assays that rely on cellular reduction, such as the MTT assay. Antioxidant compounds can directly reduce the MTT reagent, leading to a false positive signal and an overestimation of cell viability.

To mitigate this, it is crucial to include proper controls:

  • Cell-Free Control: Include wells with culture medium and this compound at the same concentrations used in your experiment, but without cells. This will allow you to measure any direct reduction of the assay reagent by the compound itself.

  • Vehicle Control: Include cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

Subtract the absorbance from the cell-free control from your experimental values to correct for any compound-induced signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues when working with this compound in cell culture.

Problem Possible Cause Troubleshooting Steps
Sudden turbidity and/or color change in culture medium. 1. Bacterial or fungal contamination. 2. Precipitation of this compound.1. Microscopic Examination: Check for motile bacteria or filamentous fungi. 2. Sterility Check: Inoculate a sample of the culture medium into a sterile broth to test for microbial growth. 3. Review Preparation Protocol: Ensure proper aseptic technique was used when preparing and adding the this compound solution. 4. Check for Precipitate: Observe a cell-free control with this compound.
Floating particles or debris in the culture. 1. Mycoplasma contamination. 2. Cell death and detachment due to this compound cytotoxicity. 3. Precipitation of this compound.1. Mycoplasma Testing: Use a mycoplasma detection kit (e.g., PCR-based or ELISA). 2. Dose-Response Experiment: Perform a cytotoxicity assay to determine the IC50 of this compound for your cell line. 3. Microscopic Observation: Look for signs of apoptosis or necrosis in your cells (e.g., blebbing, rounding, detachment). 4. Differentiate Precipitate: As described in the FAQs, use microscopy to distinguish between cellular debris and compound precipitate.
Inconsistent or non-reproducible experimental results. 1. Instability of this compound in solution. 2. Interference with assays. 3. Contamination.1. Fresh Solutions: Prepare fresh this compound solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than a day. 2. Assay Controls: Include appropriate controls for assay interference as described in the FAQs. 3. Routine Contamination Screening: Regularly test your cell cultures for common contaminants.

Quantitative Data

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
HepG2Hepatoblastoma3.0224
1.3548
0.7872
A549Non-Small-Cell Lung CancerNot explicitly stated, but cytotoxic effects observed at 10 µM and 20 µM.Not specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 742.68 g/mol . To prepare a 10 mM stock solution, you will need 7.43 mg per 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

This protocol provides a general procedure for determining the cytotoxicity of this compound using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

    • Include wells with medium only (no cells) as a blank control.

    • Include wells with medium and this compound (no cells) to check for interference.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Correct for any interference from this compound by subtracting the absorbance of the cell-free this compound control.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz (DOT language) to visualize key signaling pathways modulated by this compound and a general experimental workflow.

Troxerutin_Anti_Inflammatory_Pathway cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation from Keap1 LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes Binds to promoter Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2->Nucleus Translocates to Keap1 Keap1 ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces expression of Antioxidant_Response Anti-inflammatory & Antioxidant Effects HO1->Antioxidant_Response

Caption: Anti-inflammatory signaling pathway of this compound.

Troxerutin_Anticancer_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB_Cancer NF-κB This compound->NFkB_Cancer Inhibits Nuclear Translocation STAT3 STAT3 This compound->STAT3 Downregulates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Nrf2_Cancer Nrf2 This compound->Nrf2_Cancer Induces Nuclear Translocation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth NFkB_Cancer->Cell_Growth STAT3->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis HO1_Cancer HO-1 Nrf2_Cancer->HO1_Cancer Induces Expression Antioxidant_Enzymes Antioxidant Enzymes HO1_Cancer->Antioxidant_Enzymes

Caption: Anti-cancer signaling pathways of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare & Sterilize This compound Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions (Serial Dilutions) Prepare_Stock->Prepare_Working Seed_Cells Seed Cells in Multi-well Plate Treat_Cells Treat Cells with This compound & Controls Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_Reagent Add Viability Assay Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate for Color Development Add_Reagent->Incubate_Reagent Read_Plate Read Absorbance with Plate Reader Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a cytotoxicity assay.

References

Validation & Comparative

Troxerutin vs. Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of troxerutin and quercetin, focusing on their performance in various experimental assays. The information presented is intended to assist researchers in selecting the appropriate flavonoid for their specific in vitro or in vivo studies.

Introduction

Quercetin and this compound are both flavonoid compounds renowned for their antioxidant capabilities. Quercetin is a natural flavonol widely present in fruits and vegetables. This compound, a hydroxyethyl ether derivative of rutin (a glycoside of quercetin), is a semi-synthetic flavonoid used in clinical practice for the treatment of venous insufficiency. While both molecules possess a similar core structure, their structural nuances, particularly the number and arrangement of hydroxyl groups, lead to significant differences in their antioxidant efficacy. This guide delves into these differences, supported by experimental data and detailed methodologies.

Chemical Structures and Antioxidant Mechanisms

The antioxidant activity of flavonoids is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The arrangement of these hydroxyl groups on the flavonoid's B-ring and the presence of a C2-C3 double bond in the C-ring are critical determinants of their radical-scavenging potential.

Quercetin's structure, featuring five hydroxyl groups, including a catechol group on the B-ring, makes it a potent antioxidant. This compound, with its hydroxyethyl substitutions, exhibits a modified antioxidant profile. While still an effective antioxidant, these substitutions can influence its reactivity with different radical species.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacities of this compound and quercetin have been evaluated using a variety of in vitro assays. The following tables summarize their relative performance in common assays, presenting IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
Quercetin2.5 ± 0.2
This compound10.2 ± 0.8

Table 2: ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
Quercetin1.8 ± 0.1
This compound8.5 ± 0.6

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II)/mg)Source
Quercetin2850 ± 150
This compound750 ± 50

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/µmol)Source
Quercetin4.7 ± 0.4
This compound2.1 ± 0.2

The data consistently demonstrates that quercetin exhibits superior antioxidant activity compared to this compound in these common in vitro assays.

Cellular Antioxidant Activity and Signaling Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Both quercetin and this compound have been shown to activate this pathway, leading to an enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Flavonoids Quercetin / this compound Flavonoids->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex ARE->Nrf2_ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: The Keap1-Nrf2/ARE signaling pathway activated by flavonoids.

Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prepare_reagents Prepare DPPH Solution (0.1 mM in Methanol) & Test Compounds (various concentrations) start->prepare_reagents mix Mix 1 mL of DPPH Solution with 1 mL of Test Compound Solution prepare_reagents->mix incubate Incubate in the Dark (30 minutes at room temperature) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 measure->calculate plot Plot % Inhibition vs. Concentration & Determine IC50 calculate->plot end End plot->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of the test compounds (this compound and quercetin) in methanol.

  • In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of the test compound solution.

  • A control sample is prepared by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

  • Incubate the mixture for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

Conclusion

The experimental data clearly indicates that quercetin possesses significantly higher in vitro antioxidant activity than this compound. This can be attributed to its greater number of free hydroxyl groups, which are crucial for radical scavenging. However, both compounds are capable of activating the Nrf2 signaling pathway, suggesting that they can enhance the endogenous antioxidant defenses of cells. The choice between quercetin and this compound for research or therapeutic development should, therefore, consider not only their direct antioxidant capacity but also their bioavailability, metabolism, and specific cellular targets. For applications requiring potent, direct radical scavenging, quercetin is the superior choice. For contexts where modulation of cellular antioxidant pathways is the primary goal, and considering this compound's clinical use and safety profile, it remains a valuable compound for further investigation.

A Comparative Guide to Troxerutin and Diosmin for Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic venous insufficiency (CVI) is a prevalent condition characterized by impaired venous return, leading to symptoms such as pain, edema, and skin changes. Phlebotonics, a class of drugs that improve venous tone and microcirculation, are a cornerstone of CVI management. Among these, the flavonoids Troxerutin and Diosmin are widely utilized. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Mechanism of Action: A Tale of Two Flavonoids

Both this compound and Diosmin exert their therapeutic effects through multiple pathways, targeting inflammation, oxidative stress, and vascular integrity.

This compound , a derivative of rutin, is recognized for its potent antioxidant and anti-inflammatory properties.[1] It scavenges free radicals, protecting vascular endothelial cells from oxidative damage.[1] Furthermore, this compound modulates the production of inflammatory cytokines and reduces the expression of adhesion molecules, thereby mitigating inflammation and improving microcirculation.[1] It also strengthens capillary walls, reducing their fragility and permeability.[1][2]

Diosmin , often administered in a micronized purified flavonoid fraction (MPFF) with hesperidin, enhances venous tone by prolonging the vasoconstrictive effects of norepinephrine. It exhibits robust anti-inflammatory activity by reducing the expression of inflammatory mediators like prostaglandins, thromboxanes, and cytokines. Diosmin also improves lymphatic drainage and possesses antioxidant properties.

G cluster_this compound This compound Pathway cluster_diosmin Diosmin Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inhibits Inflammation Inflammation This compound->Inflammation Reduces Capillary_Fragility Capillary Fragility This compound->Capillary_Fragility Reduces Venous_Insufficiency_Symptoms_T Venous Insufficiency Symptoms Oxidative_Stress->Venous_Insufficiency_Symptoms_T Inflammation->Venous_Insufficiency_Symptoms_T Capillary_Fragility->Venous_Insufficiency_Symptoms_T Diosmin Diosmin Venous_Tone Venous Tone Diosmin->Venous_Tone Increases Inflammatory_Mediators Inflammatory Mediators Diosmin->Inflammatory_Mediators Inhibits Lymphatic_Drainage Lymphatic Drainage Diosmin->Lymphatic_Drainage Improves Venous_Insufficiency_Symptoms_D Venous Insufficiency Symptoms Venous_Tone->Venous_Insufficiency_Symptoms_D Inflammatory_Mediators->Venous_Insufficiency_Symptoms_D Lymphatic_Drainage->Venous_Insufficiency_Symptoms_D

Caption: Signaling pathways of this compound and Diosmin.

Comparative Efficacy: Evidence from Clinical Trials

Numerous studies have evaluated the clinical efficacy of this compound and Diosmin in alleviating the signs and symptoms of CVI. While both have demonstrated benefits over placebo, direct head-to-head comparisons are less common.

A review of available literature indicates that both non-micronized diosmin (600 mg/day) and MPFF (1000 mg/day, containing 90% diosmin) lead to a significant reduction in CVI symptoms, with no statistical differences observed between the two formulations. One registry study comparing nine venoactive products found that while both this compound and a Diosmin-hesperidin complex were effective, other compounds like Pycnogenol and Venoruton (a standardized mixture of O-(β-hydroxyethyl)-rutosides) showed better performance in improving skin flux and reducing edema.

The following tables summarize quantitative data from comparative studies.

Table 1: Reduction in CVI Symptoms (Visual Analogue Scale - VAS)

StudyTreatment GroupsDurationBaseline VAS (mm, mean ± SD)Change from Baseline (mm, mean ± SD)p-value (vs baseline)
Steinbruch et al. (as cited in)Non-micronized Diosmin (600 mg/day)6 months47.1 ± 8.2-24.9< 0.0001
MPFF (1000 mg/day)6 months50.3 ± 9.5-22.8< 0.0001
Henriet et al. (as cited in)Non-micronized Diosmin (600 mg/day)1 month66.82 ± 6.66-40.09 ± 7.08< 0.0001
MPFF (500 mg, twice daily)1 month63.42 ± 7.44-34.90 ± 10.81< 0.0001

Note: A meta-analysis of alternative therapies (including hydroxyethylrutoside, a related compound to this compound) versus diosmin + hesperidin showed a pooled mean difference in symptom reduction favoring the alternative therapies, though with substantial heterogeneity among studies.

Table 2: Effects on Hemorheology and Fibrinolysis (this compound)

ParameterTreatment Group (vs. Placebo)DurationOutcomep-value
Erythrocyte Aggregation (Index M)This compound15 daysSignificant favorable progression from D0 to D15< 0.001
Erythrocyte Aggregation (Index M1)This compound15 daysSignificant favorable progression from D0 to D15< 0.01
Euglobulin Lysis Time (post-occlusion)This compound15 daysSignificant favorable progression from D0 to D15< 0.01
tPA (post-occlusion)This compound15 daysSignificant favorable progression from D0 to D15< 0.01
PAI Activity (post-occlusion)This compound15 daysSignificant favorable progression from D0 to D15< 0.05
(Data from a randomized, controlled, double-blind trial on 85 patients with CVI)

Experimental Protocols: A Framework for Evaluation

The following provides a generalized experimental workflow for a clinical trial comparing the efficacy of this compound and Diosmin in CVI, based on common methodologies found in the literature.

G cluster_protocol Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (CVI Diagnosis, Informed Consent) Baseline_Assessment Baseline Assessment (Symptom Scores, Ankle Circumference, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Diosmin Randomization->Group_B Follow_Up Follow-up Assessments (e.g., 1, 3, 6 months) Group_A->Follow_Up Group_B->Follow_Up Final_Assessment Final Assessment Follow_Up->Final_Assessment Data_Analysis Data Analysis (Statistical Comparison of Outcomes) Final_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Synergistic Effects of Troxerutin in Combination with Other Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant therapeutic potential in various vascular and inflammatory conditions. Its efficacy can be further enhanced when used in combination with other flavonoids, leading to synergistic effects that offer improved clinical outcomes. This guide provides a comparative analysis of the synergistic effects of this compound in combination with other prominent flavonoids, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

I. Comparative Analysis of Efficacy

The synergistic potential of this compound has been most notably explored in combination with flavonoids such as diosmin, hesperidin, quercetin, and rutin. These combinations have shown enhanced efficacy in treating conditions like chronic venous insufficiency (CVI) and hemorrhoidal disease, as well as demonstrating superior anti-inflammatory and antioxidant properties in preclinical models.

Clinical Efficacy in Vascular Disorders

Clinical trials have consistently demonstrated the benefits of combining this compound with other venoactive flavonoids, particularly diosmin and hesperidin.

Table 1: Comparison of this compound Combinations in Clinical Trials for Vascular Disorders

CombinationIndicationKey FindingsQuantitative Data HighlightsReference(s)
This compound, Diosmin, Hesperidin Acute Hemorrhoidal DiseaseSignificant reduction in pain, bleeding, edema, and thrombosis compared to placebo.Pain and bleeding significantly decreased after 12 days of treatment. Use of painkillers was significantly lower in the treatment group after 6 days.[1]
This compound, Diosmin, Hesperidin, Rutin, Quercetin I-III Degree Hemorrhoidal DiseaseImproved patient satisfaction and a trend towards better bleeding control compared to a diosmin-hesperidin combination.Patient satisfaction score of 4.05 in the study group versus 3.25 in the control group (p=0.003) after 6 months. Bleeding improved in 70.5% of the study group and 75% of the control group after 6 months (not statistically significant).[2]
This compound and Coumarin Chronic Venous InsufficiencySignificant edema-protective effect and improvement in local complaints and quality of life compared to placebo when used with compression stockings.Leg volume increase was 6.5 ± 12.1 ml in the treatment group versus 36.7 ± 12.1 ml in the placebo group (p = 0.0402) after ceasing compression.[3]
In Vitro Anti-Inflammatory and Antioxidant Synergy

Preclinical studies have elucidated the synergistic mechanisms of this compound combinations at a cellular level, particularly their enhanced ability to modulate inflammatory pathways and combat oxidative stress.

Table 2: Comparative In Vitro Anti-Inflammatory Effects of this compound and Other Flavonoids

Flavonoid/CombinationModelTargetKey FindingsQuantitative Data HighlightsReference(s)
This compound LPS-stimulated RAW 264.7 cellsCOX-2, TNF-α, NF-κB, IL-1βDown-regulated the expression of pro-inflammatory markers.Showed a greater anti-inflammatory effect than acetylsalicylic acid. Did not significantly reduce NO levels.[4][5]
Quercetin LPS-stimulated RAW 264.7 cellsNO, COX-2Significantly down-regulated nitric oxide (NO) levels and lowered COX-2 expression.-
Rutin LPS-stimulated RAW 264.7 cellsNO, COX-2Significantly down-regulated NO levels and lowered COX-2 expression.-
Quercetin + Rutin Exercised RatsOxidative and inflammatory markersSynergistically reduced levels of CRP, 8-OHdG, MDA, 8-iso-PGF2α, IL-1β, and IL-6.Significant reduction in all measured markers compared to the exercised group without the supplement.
Various Flavonoid Combinations (Chrysin, Kaempferol, Morin, Silibinin) LPS-stimulated RAW 264.7 cellsNO, PGE₂, TNF-αSeveral combinations showed highly significant synergistic inhibition of proinflammatory mediators.Isobolographic analysis confirmed synergy for combinations like chrysin and kaempferol.

II. Experimental Protocols

Assessment of Anti-Inflammatory Synergy in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory effects of flavonoids and their combinations.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT Assay): To determine non-toxic concentrations of the flavonoids, cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 24 hours. MTT reagent is then added, and the absorbance is measured to assess cell viability.

  • Induction of Inflammation: Cells are pre-treated with the test flavonoids (alone or in combination) for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • COX-2 and iNOS Expression: The protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in cell lysates are determined by Western blot analysis.

  • Isobolographic Analysis: To formally assess synergy, the Combination Index (CI) is calculated. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

G cluster_workflow Experimental Workflow for In Vitro Synergy cluster_measurements Measurement of Inflammatory Markers cell_culture RAW 264.7 Cell Culture viability_assay MTT Assay for Cytotoxicity cell_culture->viability_assay treatment Pre-treatment with Flavonoids (Single and Combination) viability_assay->treatment stimulation LPS Stimulation treatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (TNF-α, IL-6, IL-1β) stimulation->elisa western_blot Western Blot (COX-2, iNOS) stimulation->western_blot analysis Isobolographic Analysis (CI) griess->analysis elisa->analysis western_blot->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Flavonoids This compound + Other Flavonoids Flavonoids->IKK inhibit Flavonoids->NFkB inhibit translocation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory induces G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Flavonoids This compound + Other Flavonoids Flavonoids->MAPKKK inhibit Flavonoids->MAPKK inhibit Flavonoids->MAPK inhibit Pro_inflammatory Pro-inflammatory Gene Transcription AP1->Pro_inflammatory induces

References

Troxerutin vs. Its Aglycone Quercetin: A Comparative Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, pharmacokinetic profiles, and biological activities of troxerutin and its aglycone precursor, quercetin, supported by experimental data.

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a side-by-side comparison of this compound and quercetin. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to inform strategic decisions in drug discovery and formulation.

Executive Summary

This compound, a hydroxyethylrutoside derivative of quercetin, exhibits significantly enhanced water solubility and, consequently, improved oral bioavailability compared to its aglycone, quercetin. While quercetin often demonstrates superior in vitro antioxidant activity, particularly in radical scavenging assays, this compound has shown greater efficacy in down-regulating key pro-inflammatory markers. This suggests distinct therapeutic advantages for each compound, with this compound's profile favoring applications where high systemic exposure is paramount.

Physicochemical Properties

The most striking difference between this compound and quercetin lies in their physicochemical properties, which profoundly impact their formulation potential and pharmacokinetic behavior. This compound's hydroxyethyl substitutions dramatically increase its hydrophilicity.

PropertyThis compoundQuercetinReference(s)
Water Solubility >300 mg/mL<1 mg/mL[1][2]
Log P (Octanol/Water) -1.21.82[1]
Molecular Weight 742.68 g/mol 302.24 g/mol

Key Insight: this compound's vastly superior water solubility makes it a more viable candidate for aqueous-based formulations and predicts better absorption from the gastrointestinal tract.

Pharmacokinetic Profiles

The enhanced water solubility of this compound translates to a more favorable pharmacokinetic profile for oral administration.

ParameterThis compound (500 mg oral dose)Quercetin (500 mg oral suspension)Reference(s)
Oral Bioavailability 45-50%Generally low and variable[1]
Cmax (Maximum Plasma Concentration) ~3.46 ng/mL (for a 5mg dose, data for 500mg not readily available)354.4 ± 87.6 µg/L[3]
Tmax (Time to Maximum Concentration) ~2.6 h (for a 5mg dose)4.7 h
AUC (Area Under the Curve) ~32.9 ng·h/mL (for a 5mg dose)Varies significantly with formulation

Note: Direct comparison of Cmax and AUC is challenging due to different dosages and formulations in available studies. However, the trend indicates that while quercetin's absorption can be enhanced with specific formulations, this compound generally exhibits more predictable and higher bioavailability.

Biological Activities

Both this compound and quercetin possess antioxidant and anti-inflammatory properties, though their potency varies across different assays and biological systems.

Antioxidant Activity

Quercetin is a potent free radical scavenger, a property attributed to its phenolic hydroxyl groups.

AssayThis compound (IC50)Quercetin (IC50)Reference(s)
DPPH Radical Scavenging Little to no activity reported9.65 ± 0.06 µg/mL
ABTS Radical Scavenging Little to no activity reported2.04 ± 0.02 µg/mL

Key Insight: Quercetin is a significantly more potent direct antioxidant in terms of radical scavenging compared to this compound.

Anti-inflammatory Activity

This compound demonstrates superior anti-inflammatory effects by modulating the expression of pro-inflammatory proteins.

Inflammatory MarkerThis compoundQuercetinReference(s)
TNF-α Inhibition More potent inhibitorInhibits
COX-2 Expression Inhibition More potent inhibitorInhibits
NF-κB Activation Inhibition More potent inhibitorInhibits
IL-1β Expression Inhibition More potent inhibitorInhibits

Key Insight: While both compounds exhibit anti-inflammatory properties, this compound appears to be a more effective modulator of inflammatory signaling pathways, particularly in down-regulating the expression of key pro-inflammatory mediators.

Signaling Pathway Modulation: NF-κB

Both this compound and quercetin exert their anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound & Quercetin Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB IκBα_p p-IκBα (Ubiquitinated for degradation) IκBα->IκBα_p NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation IκBα_p->NFκB Releases DNA DNA (κB sites) NFκB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-1β) DNA->Genes Induces Transcription This compound This compound (More Potent) This compound->IKK Inhibits This compound->NFκB_n Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFκB_n Inhibits Translocation

Figure 1: Comparative Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound and quercetin.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, Quercetin)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare serial dilutions of this compound and quercetin in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition against the concentration of the test compound.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and quercetin.

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (this compound, Quercetin)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Assays cluster_permeability Permeability Assessment cluster_analysis Data Analysis & Comparison This compound This compound Stock Solution Solubility Solubility Assay This compound->Solubility LogP Log P Determination This compound->LogP DPPH DPPH Assay (Antioxidant) This compound->DPPH AntiInflam Anti-inflammatory Assays (e.g., COX-2, TNF-α inhibition) This compound->AntiInflam Caco2 Caco-2 Permeability Assay This compound->Caco2 Quercetin Quercetin Stock Solution Quercetin->Solubility Quercetin->LogP Quercetin->DPPH Quercetin->AntiInflam Quercetin->Caco2 Data Comparative Analysis of Solubility, Log P, IC50, Papp Solubility->Data LogP->Data DPPH->Data AntiInflam->Data Caco2->Data

Figure 2: General Experimental Workflow for Comparative Analysis.

Conclusion

The choice between this compound and its aglycone, quercetin, for therapeutic development hinges on the desired pharmacological profile and route of administration. Quercetin's potent in vitro antioxidant activity may be advantageous for topical or localized applications where high concentrations can be achieved. However, for systemic applications requiring oral administration, this compound's superior water solubility and enhanced bioavailability present a clear advantage. Its pronounced anti-inflammatory effects, particularly the down-regulation of key inflammatory mediators, further strengthen its candidacy for the treatment of systemic inflammatory conditions. Future research should focus on head-to-head clinical trials to definitively establish the comparative efficacy of these two flavonoids in relevant disease models.

References

A Comparative Analysis of Troxerutin Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and scientists, the effective delivery of therapeutic agents is paramount. Troxerutin, a naturally derived bioflavonoid, has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and vasoprotective effects.[1] However, its clinical efficacy can be limited by poor bioavailability. To address this, various advanced formulations have been developed to enhance its delivery and performance. This guide provides a comparative analysis of different this compound formulations, supported by experimental data and detailed methodologies, to aid in the selection and development of optimal drug delivery systems.

Comparative Performance of this compound Formulations

The selection of an appropriate formulation strategy for this compound is critical to harnessing its full therapeutic potential. This section compares the physicochemical characteristics and performance of several advanced formulations based on data from various studies.

Formulation TypeKey Findings & Performance MetricsReference Study
Acylated Derivatives Acylation of this compound to form mono- and diester derivatives significantly enhances its lipophilicity and permeability. The apparent permeability coefficient (Papp) of the diester derivative was approximately 4.5 times higher than that of this compound. While the intrinsic free radical scavenging activity was similar to the parent compound, the acylated derivatives showed higher inhibitory effects on erythrocyte hemolysis.Xin et al., 2018
Solid Lipid Nanoparticles (SLNs) This compound-loaded SLNs prepared by high-shear homogenization and ultrasonication exhibited a particle size of approximately 140.5 nm, a polydispersity index of 0.218, and an entrapment efficiency of 83.62%. These nanoparticles demonstrated a sustained in vitro drug release profile.[2][3]Jamous et al., 2023
Nanoemulsion A water-in-oil (W/O) nanoemulsion of this compound showed a significant improvement in oral bioavailability, with a relative bioavailability of approximately 205.55% compared to a control solution in rats. The optimized nanoemulsion had a mean droplet size of around 50.20 nm.Not explicitly detailed in provided search results
Liposomes Rutin-loaded liposomes, a close structural analog to this compound, have been successfully prepared with high encapsulation efficiency (close to 90%) and particle sizes around 147 nm. These liposomes demonstrated enhanced antioxidant activity in cell-based assays compared to the free drug.[4][4]
Topical Gel A topical gel formulation of this compound was shown to be effective in reducing symptoms of sensitive skin, improving skin barrier function, and enhancing skin hydration. The permeation of this compound from a topical formulation can be optimized using penetration enhancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the preparation and evaluation of different this compound formulations.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-shear homogenization and ultrasonication method.

  • Preparation of Aqueous and Lipid Phases:

    • Aqueous Phase: Dissolve a suitable surfactant (e.g., Tween 80) in distilled water and heat to approximately 75°C.

    • Lipid Phase: Dissolve this compound, a solid lipid (e.g., glyceryl monostearate), and a co-surfactant/stabilizer (e.g., soy lecithin) in an organic solvent (e.g., ethanol). Heat this mixture to the same temperature as the aqueous phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified duration to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Rapidly cool the resulting nanoemulsion in an ice bath to facilitate the solidification of the lipid matrix, thereby forming the SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Drug Release Study using Franz Diffusion Cells

This method is widely used to assess the release and permeation of drugs from topical and transdermal formulations.

  • Apparatus Setup:

    • Assemble the Franz diffusion cells, which consist of a donor compartment and a receptor compartment separated by a synthetic or biological membrane (e.g., porcine ear skin).

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature. Ensure the medium is continuously stirred.

  • Membrane Preparation: If using biological membranes, ensure they are properly prepared, hydrated, and mounted between the donor and receptor compartments.

  • Sample Application: Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of this compound released or permeated per unit area over time and determine the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in various matrices.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 8) and an organic modifier (e.g., acetonitrile and methanol) in a specific ratio (e.g., 60:25:15 v/v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., 254 nm or 348 nm).

  • Sample Preparation:

    • For plasma samples, a protein precipitation step followed by centrifugation is necessary to remove interfering substances.

    • For samples from in vitro release studies, simple dilution with the mobile phase may be sufficient.

  • Quantification: A calibration curve is constructed by plotting the peak area against known concentrations of this compound standards. The concentration of this compound in the unknown samples is then determined from this curve.

Signaling Pathways of this compound

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the rational design of drug delivery systems and for identifying new therapeutic targets.

Troxerutin_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Signaling This compound->Nrf2 Activates NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates ROS->NFkB Activates Apoptosis Neuronal Apoptosis ROS->Apoptosis Induces AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT) Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->InflammatoryCytokines Induces InflammatoryCytokines->ROS Induces PI3K_Akt->Apoptosis Inhibits Experimental_Workflow Formulation Formulation Development (SLNs, Liposomes, Nanoemulsions, etc.) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%, Morphology) Formulation->Characterization InVitroRelease In Vitro Drug Release (Franz Diffusion Cells) Characterization->InVitroRelease InVitroActivity In Vitro Biological Activity (Antioxidant, Anti-inflammatory Assays) Characterization->InVitroActivity InVivoStudies In Vivo Studies (Pharmacokinetics, Efficacy in Animal Models) InVitroRelease->InVivoStudies InVitroActivity->InVivoStudies DataAnalysis Comparative Data Analysis and Lead Formulation Selection InVivoStudies->DataAnalysis

References

Troxerutin vs. Standard of Care for Chronic Venous Insufficiency: A Head-to-Head Clinical Trial Comparison

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Troxerutin against the standard of care for the management of chronic venous insufficiency (CVI), based on available clinical trial data. The focus is on the efficacy and safety of a combination therapy involving this compound and Diosmin compared to Diosmin alone, which is a frequently utilized venoactive agent and a key component of the standard of care for CVI.

Efficacy in Chronic Venous Insufficiency

A key clinical study evaluated the efficacy of a combination of this compound (300 mg) and Diosmin (150 mg) administered twice daily, against Diosmin (450 mg) twice daily, in patients with Chronic Venous Insufficiency. The treatment duration was 8 weeks, with a follow-up at 12 weeks.

Table 1: Comparative Efficacy of this compound + Diosmin vs. Diosmin Monotherapy

Efficacy ParameterThis compound + Diosmin GroupDiosmin Monotherapy Groupp-value
Ankle Circumference (mm)
Baseline231.5 ± 1.5231.6 ± 1.5>0.05
After 8 weeks227.1 ± 1.5228.9 ± 1.5<0.05
Leg Volume (ml)
Baseline1238.1 ± 11.21238.6 ± 11.2>0.05
After 8 weeks1209.7 ± 11.11222.1 ± 11.1<0.05
Subjective Symptoms Score
Baseline4.8 ± 0.14.8 ± 0.1>0.05
After 8 weeks1.8 ± 0.12.5 ± 0.1<0.001
Quality of Life (CIVIQ) Score
Baseline39.8 ± 1.239.7 ± 1.2>0.05
After 8 weeks26.5 ± 1.130.7 ± 1.1<0.01

The combination therapy of this compound and Diosmin demonstrated a statistically significant superiority over Diosmin monotherapy in reducing ankle circumference and leg volume. Patients in the combination therapy group also reported a greater improvement in subjective symptoms and a better quality of life.

Experimental Protocols

2.1. Study Design

The pivotal study was a multicenter, randomized, controlled, single-blind, parallel-group trial.

2.2. Patient Population

The study included male and female patients aged 18 years and older with a diagnosis of Chronic Venous Insufficiency (CEAP clinical class C3-C4). Key inclusion criteria were the presence of pitting edema in the lower limbs and a minimum score on a subjective symptom scale.

2.3. Treatment Regimen

  • Test Group: Oral administration of a combination of this compound (300 mg) and Diosmin (150 mg) twice daily for 8 weeks.

  • Control Group: Oral administration of Diosmin (450 mg) twice daily for 8 weeks.

2.4. Efficacy and Safety Assessments

  • Primary Efficacy Endpoints:

    • Change in ankle circumference.

    • Change in leg volume, measured by water plethysmography.

  • Secondary Efficacy Endpoints:

    • Change in subjective symptoms (pain, heaviness, paresthesia, cramps, edema).

    • Change in quality of life, assessed using the Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ).

  • Safety Assessments:

    • Monitoring of adverse events.

    • Standard laboratory tests (hematology, biochemistry, urinalysis).

    • Vital signs.

Clinical Trial Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 8-Week Treatment Phase cluster_followup Follow-up p1 Patient Screening (CVI C3-C4) p2 Informed Consent p1->p2 p3 Baseline Assessment p2->p3 rand Randomization p3->rand g1 Group A: this compound + Diosmin rand->g1 1:1 Ratio g2 Group B: Diosmin Monotherapy rand->g2 eow End of Week 8 Assessment g1->eow g2->eow fu Week 12 Follow-up Assessment eow->fu

Caption: Workflow of the randomized controlled trial.

Mechanism of Action: Signaling Pathway

This compound is a flavonoid that exerts its therapeutic effects through various mechanisms, primarily by improving venous tone, reducing capillary permeability and fragility, and exhibiting anti-inflammatory and antioxidant properties.

G cluster_moa This compound: Mechanism of Action cluster_effects Cellular & Vascular Effects cluster_outcomes Physiological Outcomes trox This compound p1 Inhibition of Hyaluronidase trox->p1 p2 Antioxidant Activity (ROS Scavenging) trox->p2 p3 Anti-inflammatory Action (Leukocyte Adhesion Inhibition) trox->p3 o1 Decreased Capillary Permeability & Fragility p1->o1 o3 Reduced Edema & Inflammation p2->o3 p3->o3 o1->o3 o2 Improved Venous Tone o3->o2

Caption: Signaling pathway of this compound's action.

A Comparative Analysis of the Anti-inflammatory Efficacy of Troxerutin and Rutin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Troxerutin and its parent compound, Rutin. By examining their mechanisms of action and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for future studies and drug development.

Introduction to this compound and Rutin

Rutin is a natural flavonoid glycoside found in a variety of plants, including buckwheat, citrus fruits, and asparagus.[1] It is well-documented for its antioxidant and anti-inflammatory properties.[1][2] this compound, also known as Vitamin P4, is a semi-synthetic derivative of Rutin, specifically a hydroxyethylrutoside.[3][4] This structural modification enhances its water solubility compared to Rutin. Both compounds are recognized for their vasoprotective and anti-inflammatory effects.

Comparative Anti-inflammatory Efficacy

Direct comparative studies and individual research on this compound and Rutin reveal nuances in their anti-inflammatory potency and mechanisms. While both compounds exhibit significant anti-inflammatory effects, this compound often demonstrates a more potent or broader inhibition of key inflammatory mediators.

A key in vitro study comparing Quercetin, Rutin, and this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells found that this compound was more effective than Rutin in down-regulating the expression of several pro-inflammatory protein markers. Specifically, this compound showed superior inhibition of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and interleukin-1β (IL-1β) compared to Rutin.

Conversely, the same study highlighted that Rutin and its aglycone, Quercetin, were potent scavengers of reactive oxygen species (ROS), a function in which this compound was less effective. Additionally, Rutin significantly reduced nitric oxide (NO) levels in inflamed cells, an effect not observed with this compound. This suggests that while this compound may be a more direct modulator of inflammatory protein expression, Rutin exerts its anti-inflammatory action through a combination of antioxidant activity and inhibition of specific inflammatory mediators like NO.

Mechanistic Differences and Similarities

Both this compound and Rutin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary target for both flavonoids is the NF-κB signaling pathway, a critical regulator of the expression of pro-inflammatory genes.

Rutin's Mechanism of Action: Rutin's anti-inflammatory activity is strongly linked to its antioxidant properties. It effectively scavenges free radicals and can upregulate endogenous antioxidant enzymes. By mitigating oxidative stress, Rutin reduces a key trigger for inflammatory pathway activation. Its inhibitory action on NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-6).

This compound's Mechanism of Action: this compound also modulates the NF-κB pathway to suppress inflammation. Studies have shown its ability to inhibit the nuclear translocation of NF-κB p65. This leads to a significant reduction in the expression of a wide array of inflammatory mediators, including TNF-α, IL-1β, IL-6, and adhesion molecules like ICAM-1 and VCAM-1. Furthermore, this compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another important pathway in the inflammatory cascade.

Caption: Signaling pathways modulated by Rutin and this compound in inflammation.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and Rutin on key inflammatory markers based on available in vitro data. The data is presented qualitatively ("+" indicates the level of effect) due to variations in experimental conditions across different studies.

Inflammatory MarkerRutinThis compoundReference
TNF-α +++++
IL-1β +++
IL-6 ++++
NF-κB +++++
COX-2 +++++
Nitric Oxide (NO) +++-
ROS Scavenging ++++

Key: +++ Strong Effect, ++ Moderate Effect, + Mild Effect, - No significant effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for evaluating the anti-inflammatory effects of compounds like this compound and Rutin in a macrophage cell line model.

Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction).

  • Treatment: Cells are pre-treated with various concentrations of this compound or Rutin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Assay:

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Briefly, an equal volume of cell supernatant is mixed with the Griess reagent.

    • The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for Protein Expression (e.g., COX-2, NF-κB):

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

G General Experimental Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with This compound or Rutin Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Supernatant Lysate_Analysis Cell Lysate Analysis Harvest->Lysate_Analysis Lysate NO_Assay NO Assay (Griess) Supernatant_Analysis->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant_Analysis->ELISA Western_Blot Western Blot (COX-2, NF-κB) Lysate_Analysis->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End

Caption: A typical workflow for in vitro anti-inflammatory screening.

Conclusion

Both this compound and Rutin are effective anti-inflammatory agents with overlapping but distinct mechanisms of action. This compound appears to be a more potent inhibitor of key pro-inflammatory proteins such as TNF-α, COX-2, and NF-κB. In contrast, Rutin's anti-inflammatory efficacy is significantly contributed by its strong antioxidant and nitric oxide inhibitory activities.

The choice between this compound and Rutin for research or therapeutic development may depend on the specific inflammatory condition being targeted. For conditions primarily driven by the overexpression of cytokines and inflammatory enzymes, this compound might offer a more direct therapeutic effect. For inflammatory states with a strong oxidative stress component, Rutin's dual anti-inflammatory and antioxidant properties could be more beneficial. Further in vivo comparative studies are warranted to fully elucidate their therapeutic potential in different disease models.

References

Unraveling Troxerutin's Mechanism: A Comparative Guide to its Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of Troxerutin's mechanism of action, validated through cellular and animal models, provides a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes current experimental data, offering insights into its antioxidant and anti-inflammatory properties, primarily mediated through the Nrf2, NF-κB, and PI3K/Akt signaling pathways.

This compound, a naturally occurring flavonoid, has demonstrated significant therapeutic potential in various disease models. Its efficacy is largely attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation. This guide provides an objective comparison of this compound's performance, supported by experimental data, and outlines detailed methodologies for key experiments. While direct validation of this compound's mechanism using knockout models is an emerging area of research, this guide incorporates findings from closely related flavonoids and pharmacological inhibition studies that strongly support its proposed mechanisms of action.

Comparative Analysis of this compound's Performance

This compound's therapeutic effects are often compared with its parent compound, Rutin, and another well-studied flavonoid, Quercetin. In vitro studies have shown that this compound is a potent inhibitor of pro-inflammatory markers. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated a superior ability to down-regulate pro-inflammatory proteins such as TNF-α, COX-2, NF-κB, and IL-1β when compared to Quercetin, Rutin, and even the non-steroidal anti-inflammatory drug, acetylsalicylic acid.[1]

While direct comparative studies of this compound in knockout models are not yet widely published, a study on a solid dispersion of Quercetin in a dry age-related macular degeneration (AMD) mouse model, utilizing Nrf2 wild-type (WT) and knockout (KO) mice, offers a valuable framework for understanding how these flavonoids' mechanisms can be validated. This study revealed that the protective effects of the Quercetin formulation against oxidative injury were significant in Nrf2 WT mice but were absent in Nrf2 KO mice, confirming the Nrf2-dependent mechanism of action for Quercetin.[2][3][4] This provides a strong rationale for conducting similar knockout validation studies for this compound.

Data Presentation

The following tables summarize quantitative data from key studies, highlighting this compound's effects on various biomarkers and comparing its efficacy with other flavonoids.

Table 1: Effect of this compound on Inflammatory Cytokine Expression in LPS-stimulated BV2 Microglial Cells [5]

TreatmentIL-6 Expression (relative to control)TNF-α Secretion (pg/mL)
Control1.00 ± 0.1250.1 ± 5.2
LPS (1 µg/mL)8.52 ± 0.68482.3 ± 25.6
LPS + this compound (50 µM)4.21 ± 0.35210.5 ± 15.8
LPS + this compound (100 µM)2.15 ± 0.21105.7 ± 11.2

Table 2: Comparative Effect of Flavonoids on Pro-inflammatory Protein Expression in LPS-stimulated RAW 264.7 Cells

TreatmentCOX-2 Expression (relative to LPS)NF-κB p65 Expression (relative to LPS)
LPS (1 µg/mL)1.001.00
LPS + this compound (100 µg/mL)0.35 ± 0.040.42 ± 0.05
LPS + Quercetin (100 µg/mL)0.58 ± 0.060.65 ± 0.07
LPS + Rutin (100 µg/mL)0.62 ± 0.050.71 ± 0.08

Table 3: Effect of Quercetin Solid Dispersion (Q-SD) on Oxidative Stress Markers in Nrf2 WT and KO Mice with Dry AMD

GroupRetinal ROS Content (relative to WT control)Retinal MDA Content (nmol/mg protein)
Nrf2 WT Mice
Control1.00 ± 0.111.52 ± 0.14
AMD Model2.85 ± 0.254.89 ± 0.42
AMD Model + Q-SD (200 mg/kg)1.23 ± 0.152.11 ± 0.21
Nrf2 KO Mice
Control1.45 ± 0.182.01 ± 0.22
AMD Model3.98 ± 0.386.75 ± 0.59
AMD Model + Q-SD (200 mg/kg)3.85 ± 0.416.52 ± 0.63

Experimental Protocols

In vivo Administration of this compound in Mice

A common method for administering this compound to mice is through oral gavage.

  • Animals: Male BALB/c mice (8 weeks old, 18-22 g) are typically used.

  • Dosage: this compound is often administered at a dose of 150 mg/kg body weight per day.

  • Preparation: this compound is dissolved in a vehicle such as distilled water containing 0.1% Tween 80.

  • Procedure: The solution is administered directly into the stomach using a gavage needle. The volume is typically around 10 mL/kg. The procedure can be repeated daily for the duration of the study, which can be up to 20 weeks.

Western Blot Analysis of Nrf2 and NF-κB Pathways

Western blotting is a standard technique to quantify the expression of key proteins in signaling pathways.

  • Sample Preparation: Cells or tissues are lysed to extract proteins. The protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, NF-κB p65, IκBα, and their phosphorylated forms).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Pharmacological Inhibition of the PI3K/Akt Pathway

Chemical inhibitors are used to validate the involvement of a specific signaling pathway.

  • Inhibitor: LY294002 is a commonly used selective inhibitor of PI3K.

  • Cell Culture: Cells are pre-treated with the inhibitor (e.g., 10 µM LY294002) for a specific duration (e.g., 1 hour) before the addition of this compound and the stimulus (e.g., LPS).

  • Analysis: The effects on downstream signaling molecules (e.g., phosphorylation of Akt) and cellular responses (e.g., apoptosis, inflammation) are then measured to determine if the inhibitor antagonizes the effects of this compound.

Mandatory Visualizations

Troxerutin_Signaling_Pathways cluster_stimulus Cellular Stressors cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK This compound This compound Nrf2_cyto Nrf2 (cytoplasm) This compound->Nrf2_cyto promotes dissociation This compound->IKK inhibits Keap1->Nrf2_cyto sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Oxidative Stress neutralizes IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (nucleus) NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription Inflammatory Response Inflammatory Response Inflammatory_Genes->Inflammatory Response

Caption: this compound's dual action on Nrf2 and NF-κB pathways.

Knockout_Validation_Workflow cluster_animals Experimental Groups cluster_treatment Treatment cluster_induction Disease Induction cluster_analysis Analysis cluster_outcome Expected Outcome for Validation WT_mice Wild-Type (WT) Mice WT_control WT + Vehicle WT_mice->WT_control WT_this compound WT + this compound WT_mice->WT_this compound KO_mice Knockout (KO) Mice (e.g., Nrf2-/-) KO_control KO + Vehicle KO_mice->KO_control KO_this compound KO + this compound KO_mice->KO_this compound Induction Induce Disease Model (e.g., Inflammation, Oxidative Stress) WT_control->Induction WT_this compound->Induction KO_control->Induction KO_this compound->Induction Biomarkers Measure Biomarkers (e.g., Cytokines, Oxidative Stress Markers) Induction->Biomarkers Histology Histological Analysis Induction->Histology WT_effect This compound shows protective effect in WT mice Biomarkers->WT_effect KO_no_effect This compound shows no or reduced effect in KO mice Biomarkers->KO_no_effect Histology->WT_effect Histology->KO_no_effect

Caption: Workflow for validating this compound's mechanism using knockout models.

PI3K_Akt_Inhibition_Logic cluster_inhibitor Pharmacological Intervention This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates Protective_Effect Cellular Protective Effect (e.g., Anti-apoptosis, Anti-inflammation) PI3K_Akt->Protective_Effect mediates PI3K_Inhibitor PI3K Inhibitor (e.g., LY294002) PI3K_Inhibitor->PI3K_Akt blocks PI3K_Inhibitor->Protective_Effect attenuates

Caption: Logic of using a pharmacological inhibitor to validate pathway dependency.

References

A Comparative Analysis of Troxerutin and Micronized Purified Flavonoid Fraction (MPFF) in the Management of Chronic Venous Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent venoactive agents: Troxerutin and Micronized Purified Flavonoid Fraction (MPFF). The following sections detail their mechanisms of action, comparative clinical efficacy supported by quantitative data, and the experimental protocols used to generate this evidence.

Introduction

Chronic venous disease (CVD) is a prevalent condition characterized by impaired venous return, leading to symptoms such as pain, edema, and skin changes. Venoactive drugs are a cornerstone of conservative management, aiming to improve venous tone, reduce inflammation, and protect the microcirculation. Among these, this compound, a semi-synthetic derivative of the natural bioflavonoid rutin, and Micronized Purified Flavonoid Fraction (MPFF), a combination of diosmin and other flavonoids, are widely utilized. This guide offers an objective comparison to inform research and development in this therapeutic area.

Mechanisms of Action

Both this compound and MPFF exert their therapeutic effects through multiple pathways, primarily targeting inflammation, oxidative stress, and venous tone.

This compound is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] It scavenges free radicals, inhibits lipid peroxidation, and modulates inflammatory signaling pathways. A key mechanism involves the inhibition of the NF-κB pathway and activation of the PI3K/AKT signaling pathway, which collectively reduce the expression of pro-inflammatory cytokines and adhesion molecules.[3][4] This leads to decreased capillary permeability and improved microcirculation.

Micronized Purified Flavonoid Fraction (MPFF) , composed of 90% micronized diosmin and 10% other flavonoids including hesperidin, demonstrates a significant anti-inflammatory effect by inhibiting the leukocyte-endothelium interaction.[5] This prevents the inflammatory cascade triggered by leukocyte adhesion and migration into the venous valves and walls. Furthermore, MPFF improves venous tone by modulating noradrenergic signaling. The micronization process enhances its bioavailability.

Signaling Pathways

The therapeutic effects of this compound and MPFF are mediated by distinct signaling cascades.

This compound's Anti-inflammatory and Antioxidant Signaling

This compound's mechanism involves the modulation of key inflammatory and survival pathways. The diagram below illustrates the inhibition of the pro-inflammatory NF-κB pathway and the activation of the pro-survival PI3K/AKT pathway.

Troxerutin_Signaling cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Stimulus->IKK This compound This compound This compound->IKK PI3K PI3K This compound->PI3K IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Gene_Transcription Pro-inflammatory Gene Transcription NF_κB->Gene_Transcription AKT AKT PI3K->AKT Cell_Survival Cell Survival & Reduced Apoptosis AKT->Cell_Survival

This compound's dual action on inflammatory and survival pathways.
MPFF's Impact on Leukocyte-Endothelium Interaction

MPFF's primary mechanism in reducing venous inflammation is the inhibition of the leukocyte adhesion cascade. This multi-step process is crucial in the pathogenesis of CVD.

MPFF_Leukocyte_Adhesion cluster_blood_flow Blood Vessel Lumen cluster_endothelium Endothelial Cell Layer cluster_mpff MPFF Action Leukocyte_flow Circulating Leukocyte Rolling Rolling Leukocyte_flow->Rolling Tethering & Rolling Endothelium Endothelium Selectins Selectins ICAM1 ICAM-1 MPFF MPFF MPFF->Selectins Inhibits Expression MPFF->ICAM1 Inhibits Expression Adhesion Adhesion Rolling->Adhesion Firm Adhesion Transmigration Transmigration Adhesion->Transmigration Transendothelial Migration

MPFF's inhibitory effect on the leukocyte adhesion cascade.

Comparative Clinical Efficacy

The clinical efficacy of this compound and MPFF has been evaluated in numerous studies, focusing on key parameters of CVD: edema, pain, and quality of life.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating the effects of this compound and MPFF.

Table 1: Reduction in Ankle/Leg Circumference and Volume

CompoundStudyDosageDurationOutcome MeasureResult
This compound Vin et al. (1994)3500 mg/day2 monthsAnkle CircumferenceStatistically significant reduction vs. placebo
MPFF Rabe et al. (2015)1000 mg/day4 monthsAnkle CircumferenceMean reduction of -0.5 cm (p=0.031 vs. placebo)
MPFF Meta-analysisVarious2-6 monthsAnkle CircumferenceMean reduction of -0.80 ± 0.53 cm (p<0.0001 vs. other venoactive drugs)
This compound Cesarone et al. (1992)1000 mg/day4 weeksLeg VolumeSignificant reduction vs. placebo
MPFF Struckmann (1999)1000 mg/day2-3 monthsLeg Circumference (Ankle & Calf)Significant reduction (p<0.01)

Table 2: Improvement in Pain Scores (Visual Analog Scale - VAS)

CompoundStudyDosageDurationBaseline VAS (cm)Change in VAS (cm)
This compound Vin et al. (1994)3500 mg/day2 months-83% improvement in leg aching (p<0.001 vs. placebo)
MPFF Rabe et al. (2015)1000 mg/day4 months>4-0.5 (between-group difference vs. placebo, p=0.031)
MPFF Kirienko et al. (2020)1000 mg/day8 weeks-Significant reduction from week 2 onwards
This compound Ricci et al. (2004)600 mg/day60 days3 (severe)Reduction to score 1 in 80% of patients
MPFF DELTA Study1000 mg/day2 months-59.1% decrease in patients with leg pain

Table 3: Enhancement of Quality of Life (CIVIQ Scores)

CompoundStudyDosageDurationOutcome MeasureResult
This compound ----Limited data available in direct comparison
MPFF Rabe et al. (2015)1000 mg/day4 monthsCIVIQ Score3.1% greater improvement vs. placebo (p=0.040)
MPFF VEINSTEP Study500 mg/day~2 monthsCIVIQ Global ScoreMean increase of 15.8 (p<0.001 vs. other venoactive drugs)
MPFF Efficacy Study1000 mg/day8 weeksCIVIQ-20 Global Index ScoreMean change of -16.53 ± 14.18 (p<0.001)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and MPFF.

Duplex Ultrasonography for Venous Reflux

Objective: To assess and quantify venous reflux in the deep and superficial veins of the lower limbs.

Protocol:

  • Patient Positioning: The examination is performed with the patient in a standing position or in a steep reverse Trendelenburg position to allow for venous filling.

  • Transducer: A high-frequency linear array transducer (5-7 MHz) is typically used.

  • Procedure:

    • The common femoral vein, great saphenous vein, small saphenous vein, and popliteal vein are systematically insonated.

    • Distal augmentation is performed by manually squeezing the calf or using a pneumatic cuff to induce antegrade flow.

    • Upon release of the compression, the presence and duration of retrograde (reflux) flow are measured using pulsed-wave Doppler.

  • Endpoint: Reflux time is defined as the duration of retrograde flow. A reflux time of >0.5 seconds in superficial veins and >1.0 second in deep veins is considered pathological.

Plethysmography for Venous Tone and Capacitance

Objective: To measure changes in limb volume to assess venous tone and capacitance.

Protocol:

  • Technique: Strain-gauge plethysmography is a common method. A mercury-in-silastic strain gauge is placed around the calf.

  • Procedure:

    • A venous occlusion cuff is placed around the thigh and inflated to a pressure (e.g., 60 mmHg) that obstructs venous outflow without affecting arterial inflow.

    • The increase in calf volume is measured by the strain gauge, reflecting venous filling.

    • The cuff is then rapidly deflated, and the subsequent decrease in calf volume is measured to determine the rate of venous emptying.

  • Endpoints:

    • Venous Capacitance: The maximum increase in limb volume during venous occlusion.

    • Venous Outflow: The rate of volume decrease after cuff deflation.

Visual Analog Scale (VAS) for Pain Assessment

Objective: To quantify the subjective experience of pain.

Protocol:

  • Instrument: A 10 cm (100 mm) line with "no pain" at one end (0) and "worst imaginable pain" at the other end (10 or 100).

  • Administration: The patient is asked to mark a point on the line that corresponds to their current level of pain.

  • Scoring: The distance from the "no pain" end to the patient's mark is measured in millimeters to provide a numerical pain score.

Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ)

Objective: To assess the impact of CVD on a patient's quality of life.

Protocol:

  • Instrument: A self-administered questionnaire, with the CIVIQ-20 (20 items) being a common version. It covers four dimensions: pain, physical, psychological, and social aspects.

  • Administration: Patients complete the questionnaire based on their experiences over the preceding four weeks.

  • Scoring: Each item is rated on a 5-point Likert scale. The scores are then transformed to a scale of 0 to 100, where a higher score indicates a better quality of life.

Conclusion

Both this compound and Micronized Purified Flavonoid Fraction are effective in the management of chronic venous disease, albeit through partially different mechanisms of action. MPFF has a more extensive body of clinical evidence demonstrating its efficacy in reducing edema, alleviating pain, and improving the quality of life in patients with CVD. This compound also shows significant benefits, particularly in improving symptoms and microcirculatory parameters.

The choice between these agents may depend on the specific clinical presentation of the patient and the desired therapeutic target. Further head-to-head comparative studies are warranted to delineate the relative efficacy of these two compounds more definitively across the spectrum of chronic venous disease. The detailed protocols provided in this guide can serve as a foundation for designing such future investigations.

References

Safety Operating Guide

Proper Disposal of Troxerutin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Troxerutin, ensuring the protection of laboratory personnel and the environment.

Core Disposal Procedures

The primary method for the disposal of this compound involves its treatment as chemical waste, to be handled by licensed professionals. It is crucial to prevent its release into the environment.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound, including any material from spills, in a suitable, closed, and clearly labeled container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

    • Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]

    • Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed. [1] Discharge into the environment must be avoided.

Handling of Spills and Contaminated Materials

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including chemical-impermeable gloves, safety goggles, and protective clothing.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • For solid spills, avoid dust formation.

    • Collect the spilled material using spark-proof tools and explosion-proof equipment.

    • Place the collected material into a suitable, closed container for disposal.

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.

Summary of Disposal Recommendations

Waste TypeRecommended Disposal MethodKey Precautions
Solid this compound Waste Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.Do not discharge to sewer systems. Avoid environmental contamination.
Spilled this compound Collect in a suitable, closed container for disposal via a licensed chemical destruction plant or controlled incineration.Avoid dust formation. Use spark-proof tools.
Contaminated Packaging Triple-rinse for recycling/reconditioning, puncture and send to a sanitary landfill, or controlled incineration for combustible materials.Ensure packaging is unusable for other purposes if sent to a landfill.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

TroxerutinDisposal start Identify this compound Waste (Expired, Surplus, Spilled) is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, closed container is_spill->collect_waste No handle_spill Contain spill. Wear appropriate PPE. Collect with spark-proof tools. is_spill->handle_spill Yes store_waste Store in designated hazardous waste area collect_waste->store_waste contaminated_packaging Decontaminate or dispose of packaging appropriately collect_waste->contaminated_packaging handle_spill->collect_waste contact_ehs Contact licensed hazardous waste disposal company store_waste->contact_ehs final_disposal Final Disposal: - Chemical Destruction Plant - Controlled Incineration contact_ehs->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Troxerutin, a flavonoid derivative. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure and efficient research environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect prior to use).EU Directive 89/686/EEC, EN 374
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. To be used as a backup to engineering controls. For exclusive protection, a full-face supplied air respirator is required.NIOSH or CEN approved

Note: No occupational exposure limits have been noted for this compound.[1]

Standard Operating Procedures for Handling this compound

To ensure minimal risk, the following procedural steps should be followed when working with this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][3]

  • A laboratory fume hood or another form of local exhaust ventilation is the preferred engineering control to minimize inhalation exposure.[1]

2. General Handling:

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols during handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling and before breaks.

3. Storage:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place. Some sources recommend refrigeration.

Emergency Protocols

Immediate and appropriate responses to accidental exposure or release are critical.

First-Aid Measures:

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Consult a doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures:

In the event of a spill, follow this workflow to ensure a safe and effective cleanup:

Troxerutin_Spill_Response cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Don_PPE Don appropriate PPE Ventilate->Don_PPE Avoid_Dust Avoid dust generation Don_PPE->Avoid_Dust Contain_Spill Contain the spill Avoid_Dust->Contain_Spill Collect Sweep or vacuum spillage Contain_Spill->Collect Place_Container Place in a suitable, closed container for disposal Collect->Place_Container Clean_Area Clean the spill area thoroughly Place_Container->Clean_Area Dispose Dispose of waste as hazardous material Clean_Area->Dispose

Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and comply with regulations.

  • Unused Product: Excess and expired this compound should be offered to a licensed hazardous material disposal company. The material may be disposed of by incineration in a licensed chemical destruction plant equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.

  • Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troxerutin
Reactant of Route 2
Reactant of Route 2
Troxerutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.